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Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: A Technical Whitepaper

Executive Summary In the realm of modern drug discovery, the identification and optimization of privileged scaffolds dictate the success of lead generation. 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 109...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the identification and optimization of privileged scaffolds dictate the success of lead generation. 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1092013-22-3) represents a highly functionalized, synthetic building block that merges three potent chemical motifs: a benzimidazol-2-one core, an electron-withdrawing nitro group, and lipophilic trimethyl substitutions[1].

While primarily utilized as an advanced intermediate in medicinal chemistry, analyzing its structural components provides a predictive roadmap for its mechanism of action (MoA). This whitepaper deconstructs the biochemical causality of this compound, exploring its putative roles in redox modulation and G-protein coupled receptor (GPCR) targeting, and provides self-validating experimental frameworks for researchers to empirically confirm these pathways.

Structural Causality & Pharmacophore Analysis

As a Senior Application Scientist, I approach molecular evaluation not by looking at the molecule as a static entity, but as a dynamic key designed for specific biological locks. The pharmacological potential of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is driven by three distinct structural decisions:

  • The Benzimidazol-2-one Core: This rigid, planar bicyclic system is a well-documented pharmacophore. It serves as the foundational scaffold for numerous FDA-approved antipsychotics (e.g., droperidol, pimozide) which act as D2 dopamine receptor antagonists[2]. More recently, the benzimidazol-2-one core has been identified as the primary structural driver in "Orphines" (e.g., brorphine), a novel class of highly potent synthetic μ-opioid receptor (MOR) agonists[3].

  • The 6-Nitro Substitution: The addition of a nitro group significantly alters the electronic topology of the molecule. Nitrobenzimidazoles are known to act as prodrugs that undergo enzymatic reduction by cellular nitroreductases, leading to the generation of cytotoxic reactive nitrogen species (RNS) and subsequent apoptosis in pathogenic or oncogenic cells[4].

  • 1,3,5-Trimethyl Alkylation: The methylation at the 1, 3, and 5 positions systematically abolishes hydrogen bond donors while drastically increasing the partition coefficient (LogP). This is a calculated design choice to force passive diffusion across lipid bilayers, ensuring high intracellular concentrations and potential blood-brain barrier (BBB) penetration.

Table 1: Physicochemical & Structural Profiling
Structural MotifChemical FunctionPredicted Biological Implication
Benzimidazol-2-one Core Rigid, planar hydrogen-bond acceptorHigh-affinity binding to GPCR allosteric/orthosteric sites (D2, MOR) and kinase pockets.
6-Nitro Group Strong electron-withdrawing group (EWG)Enhances susceptibility to nitroreductases; drives oxidative stress and DNA damage.
1,3,5-Trimethyl Groups Alkyl lipophilic extensionsMaximizes LogP; drives passive cellular membrane and BBB permeation.

Putative Mechanisms of Action (MoA)

Based on its pharmacophore, this compound exhibits a dual-modulatory profile depending on the biological microenvironment.

Pathway A: Redox Collapse via Thioredoxin Reductase (TrxR) Inhibition

Nitro-substituted benzimidazoles have demonstrated potent anticancer and antimicrobial properties by disrupting cellular redox homeostasis. The primary mechanism involves the inhibition of Thioredoxin Reductase (TrxR), a critical enzyme for mitigating oxidative stress[5]. The lipophilic trimethyl groups drive the molecule into the cytoplasm, where the nitro group acts as an electron sink. The compound binds to the active site of TrxR, preventing the reduction of thioredoxin, which subsequently triggers an accumulation of reactive oxygen/nitrogen species (ROS/RNS) and forces the cell into apoptosis.

MoA Cmpd 1,3,5-Trimethyl-6-nitro- benzimidazol-2-one Lipid Membrane Permeation (High LogP) Cmpd->Lipid Driven by 1,3,5-trimethyl groups Nitro Nitroreductase Activation Lipid->Nitro Intracellular entry TrxR TrxR Enzyme Inhibition Lipid->TrxR Direct binding to active site ROS ROS / RNS Generation Nitro->ROS Electron transfer Apop Cellular Apoptosis ROS->Apop Oxidative damage TrxR->Apop Redox collapse

Fig 1: Dual-pathway redox mechanism of action for nitrobenzimidazol-2-one derivatives.

Pathway B: GPCR Neuromodulation (Gi-Coupled Receptors)

Because the benzimidazol-2-one core is the defining feature of the "Orphine" opioid class and various antipsychotics[2][3], this compound is highly likely to interact with Gi-protein coupled receptors (specifically MOR or D2). Upon binding to the receptor's orthosteric site, it stabilizes the active conformation of the receptor, leading to the dissociation of the Gαi subunit. This inhibits adenylate cyclase (AC), plunging intracellular cyclic AMP (cAMP) levels and altering ion channel conductance.

Experimental Workflows & Self-Validating Protocols

To transition these putative mechanisms from theory to empirical fact, we must employ a self-validating experimental system. A protocol is only as good as its internal controls. The following methodologies are designed to establish direct causality between compound administration and target engagement.

Workflow Prep Compound Formulation (0.1% DMSO) Tox Cytotoxicity Counter-Screen (MTT Assay) Prep->Tox Step 1 Target Target Validation (TrxR / GPCR) Tox->Target Step 2 (Viable doses) Hit Hit Confirmation (Z' > 0.5) Target->Hit Step 3

Fig 2: Self-validating high-throughput screening workflow for hit confirmation.

Protocol 1: Thioredoxin Reductase (TrxR) Target Engagement Assay

Objective: Quantify the direct inhibition of TrxR to validate the redox-collapse MoA. Causality Rationale: We utilize a DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay. TrxR naturally reduces DTNB to TNB, generating a measurable absorbance shift at 412 nm. By pre-incubating the enzyme with our compound, a decrease in TNB formation directly quantifies target engagement and functional inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, 1 mM EDTA, pH 7.0). Reconstitute recombinant mammalian TrxR (10 nM final concentration) and NADPH (200 µM).

  • Compound Dosing: Serially dilute 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one in DMSO. Transfer to a 96-well plate to achieve final concentrations ranging from 1 nM to 100 µM (ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced denaturation).

  • Pre-Incubation: Add the TrxR enzyme to the compound wells and incubate at 25°C for 30 minutes. Causality note: This step allows for the formation of the enzyme-inhibitor complex before the substrate is introduced.

  • Reaction Initiation: Add DTNB (3 mM final) and NADPH to all wells simultaneously using a multichannel pipette.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Check: The assay must include Auranofin as a positive control. If Auranofin fails to establish an IC50 < 100 nM, the assay plate is rejected, ensuring reagent integrity.

Protocol 2: GPCR (Gi) Modulation via TR-FRET cAMP Assay

Objective: Determine if the compound acts as an agonist at Gi-coupled receptors (e.g., MOR or D2). Causality Rationale: Because Gi-coupled receptors inhibit adenylate cyclase, their activation drops cAMP levels. We stimulate the cells with Forskolin first to artificially raise the cAMP baseline. This creates a wide dynamic window, allowing us to detect the compound's suppressive effect with high sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing the human μ-opioid receptor (MOR) at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Forskolin Stimulation: Treat cells with 10 µM Forskolin for 15 minutes to stimulate adenylate cyclase and elevate baseline cAMP.

  • Compound Treatment: Add the serially diluted compound (alongside the phosphodiesterase inhibitor IBMX at 500 µM to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Incubation & Read: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (Forskolin only) and the positive control (Forskolin + DAMGO, a known MOR agonist). Only plates with a Z'-factor > 0.5 are accepted, guaranteeing statistical reliability.

References

  • BLD Pharm. "1092013-22-3 | 1,3,5-Trimethyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one". BLD Pharm.
  • BenchChem. "A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context". BenchChem.
  • ACS Publications. "Benzimidazol-2-ylidene Gold(I) Complexes Are Thioredoxin Reductase Inhibitors with Multiple Antitumor Properties". Journal of Medicinal Chemistry.
  • RS Global.
  • CFSRE. "Benzimidazol-2-ones – The Orphines".

Sources

Exploratory

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one material safety data sheet (MSDS)

An In-Depth Technical Guide to 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Disclaimer This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete, officially recognized Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS No. 1092013-22-3) was not available at the time of writing. The information herein is a synthesis of data from suppliers and scientific literature on this specific compound and structurally related molecules. All personnel handling this chemical should exercise caution and seek additional safety information as it becomes available.

Section 1: Chemical Identification and Properties

1.1. Chemical Identity

Systematic Name 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
CAS Number 1092013-22-3[1]
Molecular Formula C10H11N3O3[1]
Molecular Weight 221.21 g/mol [1]
Structure

1.2. Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one are not widely published. However, based on its structure and data for related benzimidazolone derivatives, the following can be inferred:

  • Appearance: Likely a solid at room temperature. Related nitro-benzimidazolone compounds are described as yellow powders or red plates.[2]

  • Solubility: Solubility is expected to be low in water and higher in polar organic solvents such as DMSO and DMF.[2]

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Some nitro-benzimidazolone derivatives are noted for their high melting points (200–315 °C) and thermal stability, suggesting potential applications as thermostable materials.[3][4]

Section 2: Hazard Identification and Toxicological Profile

A comprehensive toxicological profile for this specific compound is not available. The hazard information is based on GHS classifications provided by a chemical supplier and data from structurally similar nitroaromatic and benzimidazole compounds.

2.1. GHS Classification

Based on supplier information, the following GHS hazard statements apply:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

The GHS pictograms provided are:

Signal Word: Warning[1]

2.2. Potential Health Effects

  • Eye Contact: Causes serious eye irritation.[1] Symptoms may include redness, pain, and watering.

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

  • Inhalation: May cause respiratory irritation.[5] Dusts may be harmful if inhaled.

  • Ingestion: Harmful if swallowed.

2.3. Toxicological Data (Inferred from Related Compounds)

  • Acute Toxicity: For related compounds like 3-Methyl-6-nitroindazole, acute toxicity is categorized as harmful if swallowed, in contact with skin, or if inhaled (Category 4).

  • Carcinogenicity and Mutagenicity: No data is available for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. For the related compound 2-Nitromesitylene, no carcinogenicity data was listed by IARC, NTP, ACGIH, or OSHA.[5]

Section 3: Handling, Storage, and Exposure Controls

3.1. Engineering Controls

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Ensure safety showers and eye wash stations are readily available.

3.2. Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) for handling the compound.

3.3. Safe Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from heat, sparks, and open flames.[5] Nitro compounds can be flammable.

  • Avoid formation of dust and aerosols.[7]

3.4. Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Store locked up.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Section 4: First-Aid and Emergency Procedures

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

4.3. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent product from entering drains.

  • Containment and Cleanup: Sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[6][7]

Section 5: Synthesis and Reactivity

5.1. Synthesis

The synthesis of related nitro-benzimidazolone derivatives often involves the nitration of a benzimidazolone precursor. For instance, the synthesis of 5-R-substituted nitramines of 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is achieved by nitrating the corresponding 5-NHR-substituted precursors with a mixture of dinitrogen pentoxide (N2O5) in nitric acid (HNO3).[3]

5.2. Reactivity and Incompatibilities

  • Chemical Stability: Stable under normal storage conditions.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

Section 6: Applications in Research and Drug Development

While specific applications for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one are not widely documented, the benzimidazole scaffold is of significant interest in medicinal chemistry.

  • Antimicrobial Agents: Novel compounds based on 6-nitro-1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial properties.[9]

  • Cancer Research: A derivative, 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide, has been designed and synthesized as a potent and selective type I CDK8 inhibitor for the treatment of colorectal cancer.[10] This compound demonstrated excellent anti-proliferative activity in cancer cell lines and anti-tumor activity in vivo.[10] The presence of the trimethyl-benzimidazole core in the topic compound suggests it could be a valuable intermediate or a candidate for similar biological screening.

The following diagram illustrates a potential workflow for evaluating a novel benzimidazole compound in a drug discovery context.

Drug_Discovery_Workflow cluster_workflow Drug Discovery & Development Workflow Compound_Synthesis Synthesis of 1,3,5-Trimethyl-6-nitro... (and derivatives) Screening High-Throughput Screening (e.g., against kinase panels) Compound_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Screening->Hit_to_Lead In_Vitro In Vitro Studies (Cell-based assays, e.g., colorectal cancer lines) Hit_to_Lead->In_Vitro In_Vivo In Vivo Studies (Animal models) In_Vitro->In_Vivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo->Preclinical

Caption: A generalized workflow for the evaluation of novel benzimidazole derivatives in drug discovery.

References

  • Shalaby, A. A., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8330. [Link]

  • PubChem. (n.d.). 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link]

  • MDPI. (2022, November 23). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of novel compounds 6-nitro-1H-benzo[d]imidazol-2-yl. Retrieved from [Link]

  • MDPI. (2021, October 21). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

  • NICNAS. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Trimethylbenzenes. Retrieved from [Link]

  • ResearchGate. (2022, October 13). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]

  • PubMed. (2025, November 26). Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer. Retrieved from [Link]

Sources

Foundational

Receptor Binding Affinity of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: A Methodological Whitepaper

Executive Summary The benzimidazolone scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly the Do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly the Dopamine D2/D3 and Serotonin (5-HT) receptor families[1]. 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one represents a highly specific, heavily substituted derivative. The introduction of an electron-withdrawing nitro group at the C6 position, paired with lipophilic N-methylation at the 1 and 3 positions, fundamentally alters the molecule's hydrogen-bonding network.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals to empirically determine the receptor binding affinity ( Ki​ ) and functional selectivity of this novel compound. By establishing self-validating protocols, we bridge the gap between structural hypothesis and pharmacological reality.

Pharmacological Rationale & Target Selection

Unsubstituted benzimidazolones typically act as hydrogen-bond donors via their nitrogen atoms, a critical interaction for orthosteric binding in the binding pocket of D2 and 5-HT receptors[2].

However, the trimethylation of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one removes the N-H donor capabilities. This structural modification suggests a potential shift from classical orthosteric antagonism to allosteric modulation, or a transition toward functional bias (e.g., favoring β -arrestin-2 recruitment over canonical G αi/o​ signaling)[3]. To accurately profile this compound, the experimental workflow must evaluate both its absolute binding affinity and its downstream functional efficacy.

Experimental Methodology: Radioligand Competition Binding Assay

To determine the binding affinity of the compound for Dopamine D2 receptors, a competitive radioligand binding assay is the gold standard. We utilize [3H] -N-methylspiperone, a radioligand chosen for its exceptionally high affinity and selectivity for D2-like receptors[3].

Step-by-Step Protocol

Phase 1: Membrane Preparation Causality: Intact cells can internalize ligands or compartmentalize receptors. Isolating the plasma membrane ensures that binding kinetics are solely dependent on receptor-ligand interactions without cellular interference.

  • Culture HEK293 cells stably expressing the human D2L (long isoform) receptor to 80% confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C[4].

  • Resuspend the cell pellet in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors) and homogenize using a Dounce homogenizer[4].

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the plasma membranes[4].

  • Resuspend the pellet in assay buffer (50 mM HEPES, 50 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.5) and quantify protein concentration via a BCA assay[5].

Phase 2: Competition Binding Assay Causality: By titrating the unlabeled test compound against a fixed concentration of a radioligand, we can measure the concentration at which the test compound outcompetes the radiotracer, establishing its relative potency.

  • Prepare a 96-well polypropylene plate. To each well, add 50 µL of assay buffer, 50 µL of [3H] -N-methylspiperone (final concentration 1.5 nM), and 50 µL of the test compound (1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one) serially diluted from 10−10 M to 10−4 M[3].

  • Self-Validating Control: In designated wells, substitute the test compound with 10 µM (+)-Butaclamol to define non-specific binding (NSB)[4].

  • Add 50 µL of the prepared membrane suspension (approx. 0.2 mg total protein) to initiate the reaction[5].

  • Incubate the microplate for 2 hours at 37°C (or 24 hours at room temperature) to ensure the system reaches thermodynamic equilibrium[5].

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand[4].

  • Measure the retained radioactivity using a liquid scintillation counter[4].

G A Membrane Preparation B Incubation with [³H]-Spiperone A->B C Rapid Filtration (GF/C Filters) B->C D Scintillation Counting C->D E Cheng-Prusoff Analysis D->E

Radioligand competition binding assay workflow for GPCR affinity.

Kinetic Data Analysis: The Cheng-Prusoff Equation

Raw displacement data yields an IC50​ value (the concentration of the test compound that displaces 50% of the radioligand). However, IC50​ is an assay-dependent variable that fluctuates based on the concentration of the radioligand used[6].

To determine the absolute equilibrium dissociation constant ( Ki​ ) of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, the data must be transformed using the Cheng-Prusoff equation [6][7]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Measured inhibitory concentration.

  • [L] = Fixed concentration of [3H] -N-methylspiperone (1.5 nM).

  • Kd​ = The dissociation constant of the radioligand (predetermined via a separate saturation binding assay)[7].

This mathematical transformation is critical for ensuring that the reported binding affinity is universally comparable across different laboratories and assay conditions[6].

Functional Assays: Efficacy vs. Affinity

Binding affinity ( Ki​ ) indicates how well the compound binds to the receptor, but it does not explain what the compound does once bound. Benzimidazolone derivatives can act as full agonists, partial agonists, antagonists, or biased ligands[3]. To elucidate the functional profile of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, two parallel functional assays are required:

  • cAMP Accumulation Assay (Canonical Pathway): Measures the compound's ability to activate G αi/o​ proteins, which inhibit adenylate cyclase and reduce intracellular cAMP levels[3].

  • β -Arrestin-2 Recruitment Tango Assay (Non-Canonical Pathway): Measures the compound's ability to induce receptor phosphorylation and recruit β -arrestin, a pathway heavily implicated in the therapeutic efficacy and side-effect profiles of modern antipsychotics[3].

Pathway Ligand 1,3,5-Trimethyl-6-nitro- benzimidazolone Receptor Dopamine D2 Receptor Ligand->Receptor Gi Gαi/o Protein Coupling Receptor->Gi Canonical Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Non-Canonical cAMP Inhibition of cAMP Accumulation Gi->cAMP Internalization Receptor Internalization & Akt Signaling Arrestin->Internalization

Divergent D2 receptor signaling pathways evaluated via functional assays.

Quantitative Data Presentation

Upon completion of the binding and functional assays, the data should be structured to compare the novel compound against established reference ligands. Below is a standardized matrix for reporting the pharmacological profile of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.

CompoundD2 Receptor Affinity ( Ki​ , nM)5-HT 2A​ Affinity ( Ki​ , nM)G αi/o​ Efficacy ( Emax​ %) β -Arrestin-2 Efficacy ( Emax​ %)Pharmacological Classification
Domperidone (Reference)0.5 - 1.2> 10000% (Antagonist)0%Orthosteric Antagonist
Quinpirole (Reference)4.8 ± 0.5> 1000100% (Full Agonist)100%Full Balanced Agonist
1,3,5-Trimethyl-6-nitro-benzimidazolone Empirical DataEmpirical DataEmpirical DataEmpirical DataTo Be Determined

Note: Emax​ values are normalized to the maximal response elicited by the endogenous ligand (Dopamine).

References

  • Benchchem. "Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist." 4

  • National Institutes of Health (NIH) / PMC. "A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo." 7

  • ACS Publications. "Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents." 2

  • OMICS International. "Benzimidazoles - A Promising Lead for Antipyschotic Drug Design." 1

  • Canadian Society of Pharmacology and Therapeutics (CSPT). "Cheng-Prusoff Equation." 6

  • National Institutes of Health (NIH) / PMC. "Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists." 3

  • eScholarship.org. "Structure-Based Ligand Discovery Targeting Orthosteric and Allosteric Pockets of Dopamine Receptors." 5

Sources

Exploratory

In-Depth Technical Guide: Assessing the Blood-Brain Barrier Permeability of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Executive Summary The benzimidazolone scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized in the development of M1 muscarinic acetylcholine receptor agonists and Sigma-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazolone scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized in the development of M1 muscarinic acetylcholine receptor agonists and Sigma-2 receptor ligands due to its inherently favorable brain penetration profiles[1],[2]. However, the specific substitution pattern of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one introduces unique physicochemical variables.

As a Senior Application Scientist, I approach the evaluation of this compound not by assuming permeability based on its core class, but by deploying a rigorous, self-validating hierarchy of assays. This whitepaper outlines the causality behind its theoretical permeability and provides the definitive experimental workflows required to validate its transcellular diffusion and active efflux dynamics at the blood-brain barrier (BBB).

Physicochemical Profiling & Causality of Passive Diffusion

Before initiating in vitro assays, we must establish the theoretical baseline of the compound using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) principles[3],[4]. The ability of a molecule to cross the BBB via passive diffusion is strictly governed by its desolvation energy and steric bulk.

Structural Analysis

The core is a 1H-benzo[d]imidazol-2(3H)-one. The critical modifications in this specific derivative are:

  • N,N-Dimethylation (Positions 1 & 3): This completely eliminates Hydrogen Bond Donors (HBD = 0).

  • Aromatic Methylation (Position 5): Increases lipophilicity (LogP).

  • Nitro Group (Position 6): Adds polarity (increasing Topological Polar Surface Area, TPSA) and acts as a Hydrogen Bond Acceptor (HBA), but its electron-withdrawing nature stabilizes the aromatic system.

The Causality of Permeability

To partition from the aqueous blood plasma into the highly lipophilic endothelial cell membrane of the BBB, a drug must shed its hydration shell. Hydrogen bond donors (HBDs) require high energy to desolvate. Because 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has zero HBDs , the thermodynamic penalty for membrane entry is drastically reduced, strongly favoring passive transcellular diffusion[5].

Table 1: Physicochemical Parameters & BBB Thresholds
ParameterEstimated ValueIdeal BBB ThresholdMechanistic Impact (Causality)
Molecular Weight 221.21 Da< 400 DaSmall molecular volume minimizes steric hindrance within the dense lipid bilayer.
H-Bond Donors (HBD) 0< 3N-methylation eliminates HBDs, drastically lowering the desolvation energy penalty.
H-Bond Acceptors (HBA) 4< 7Acceptors (from nitro and carbonyl) remain low enough to prevent aqueous trapping.
TPSA ~73.6 Ų< 90 ŲLow polar surface area prevents excessive hydrogen bonding with plasma water.
LogP 2.5 - 3.52.0 - 5.0Optimal lipophilicity ensures the drug enters the membrane without getting permanently trapped inside it.

Experimental Workflows: A Self-Validating System

To empirically validate the in silico predictions, we deploy a sequential testing paradigm. Each step acts as a self-validating gatekeeper.

Workflow A In Silico Profiling (MW, TPSA, LogP) B PAMPA-BBB (Passive Diffusion) A->B C MDCK-MDR1 Assay (P-gp Efflux Ratio) B->C D In Vivo PK (Kp,uu,brain) C->D

Fig 1. Hierarchical workflow for validating BBB permeability of benzimidazolone derivatives.

Phase 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The BBB is a complex environment containing both lipid barriers and active transport proteins. PAMPA uses a porcine brain lipid extract to strip away biological transporters, allowing us to isolate and quantify purely physicochemical-driven passive diffusion.

Step-by-Step Protocol:

  • Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Dilute in PBS (pH 7.4) to a 10 µM working solution (ensure DMSO remains < 1% to prevent membrane toxicity).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Assembly: Dispense 300 µL of the 10 µM compound solution into the donor wells. Dispense 200 µL of blank PBS into the acceptor wells. Carefully mate the plates.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-controlled chamber to achieve steady-state diffusion.

  • Quantification: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation Mechanism: Run Diazepam (high permeability standard) and FITC-Dextran (membrane integrity standard) concurrently. If FITC-Dextran is detected in the acceptor well, the lipid membrane is compromised, and the assay must be rejected.

Phase 2: MDCK-MDR1 Transwell Assay

Causality: A compound may exhibit excellent passive permeability in PAMPA, yet fail to accumulate in the brain in vivo. This occurs if the molecule is recognized as a substrate by P-glycoprotein (P-gp), an ATP-dependent efflux pump that extrudes xenobiotics back into the blood[6]. The MDCK cell line, transfected with the human MDR1 gene, is utilized to assess this active efflux.

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts at a density of 3×105 cells/cm². Culture for 5-7 days to allow monolayer formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming the formation of tight junctions.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 µM compound to the apical chamber (simulating blood-to-brain).

    • Basolateral to Apical (B-A): Add 10 µM compound to the basolateral chamber (simulating brain-to-blood).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace with fresh buffer. Quantify via LC-MS/MS.

  • Data Analysis: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation Mechanism: If ER>2.0 , the compound is a suspected P-gp substrate. To validate, repeat the assay in the presence of 10 µM Tariquidar (a specific P-gp inhibitor). If the ER collapses to ~1.0, P-gp substrate status is definitively confirmed.

Mechanism Blood Blood Compartment [Drug] BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Passive Transcellular Diffusion BBB->Passive Favored by HBD=0 Efflux P-gp / BCRP Active Efflux BBB->Efflux ATP-dependent Brain Brain Parenchyma [Unbound Drug] Passive->Brain Influx Efflux->Blood Extrusion

Fig 2. Mechanistic pathways of transcellular diffusion and active efflux at the BBB.

In Vivo Validation & Interpretation Matrix

If the compound passes the in vitro gates, it advances to in vivo pharmacokinetic (PK) profiling. Total brain concentration is a highly misleading metric because highly lipophilic compounds (like methylated benzimidazolones) can non-specifically bind to brain lipids, rendering them pharmacologically inactive.

The True Metric ( Kp,uu,brain​ ): We must calculate the ratio of unbound drug in the brain to unbound drug in the plasma. This is achieved via equilibrium dialysis of brain homogenate to determine the fraction unbound ( fu,brain​ ).

Table 2: Experimental Readouts and Decision Matrix
Assay PlatformKey MetricTarget ThresholdScientific Interpretation
PAMPA-BBB Papp​ > 4.0×10−6 cm/sHigh passive transcellular diffusion capability.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Not a significant P-gp substrate; minimal active efflux risk.
Brain Homogenate fu,brain​ > 0.05 (5%)Sufficient free (unbound) fraction available for target engagement.
In Vivo PK Kp,uu,brain​ > 0.3Excellent brain penetration and free drug exposure in the CNS.

Conclusion

Based on its structural topology—specifically the N,N-dimethylation and low polar surface area—1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is theoretically primed for excellent passive BBB permeability. By executing the self-validating PAMPA and MDCK-MDR1 protocols detailed above, researchers can definitively isolate its passive diffusion kinetics from potential P-gp mediated efflux, ensuring accurate profiling for downstream CNS applications.

References

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC. URL: [Link]

  • Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. URL: [Link]

  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Novel 18F-Labeled Benzimidazolone-Based Radioligands as Highly Selective Sigma-2 Receptor Probes for Tumor Imaging. ACS Publications. URL: [Link]

  • Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation. PMC. URL: [Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. PMC. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1092013-22-3) Executive Summary & Mechanistic Rationale 1,3,5-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1092013-22-3)

Executive Summary & Mechanistic Rationale

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a highly functionalized heterocyclic building block utilized in the development of advanced pharmaceuticals and high-performance materials[1]. This application note details a robust, scalable, three-step synthetic protocol starting from commercially available 4-methyl-1,2-phenylenediamine.

To ensure maximum yield and safety, the synthesis relies on a bottom-up construction of the benzimidazolone core followed by sequential, regioselective functionalization:

  • Cyclization: The reaction of 4-methyl-1,2-phenylenediamine with urea at elevated temperatures provides the cyclic urea core. Urea acts as a safe, phosgene-free carbonyl source, driven thermodynamically by the thermal elimination of ammonia gas[2].

  • Regioselective Nitration: Electrophilic aromatic substitution of the 5-methylbenzimidazolone core using HNO₃/H₂SO₄ occurs highly selectively at the 6-position. This regiocontrol is dictated by the synergistic electron-donating effects of the C5-methyl group (ortho-directing) and the N1-amide nitrogen (para-directing)[3].

  • N,N-Dimethylation: Exhaustive alkylation of both urea nitrogens is achieved using Sodium Hydride (NaH) and Iodomethane (MeI). NaH fully deprotonates the benzimidazolone (pKa ~ 11), generating a highly nucleophilic dianion that undergoes rapid Sₙ2 alkylation to yield the target compound.

Visualization of Synthesis Pathway

SynthesisRoute SM 4-Methyl-1,2- phenylenediamine Int1 5-Methyl-1H- benzo[d]imidazol-2(3H)-one SM->Int1 Urea, 160 °C Condensation Int2 5-Methyl-6-nitro-1H- benzo[d]imidazol-2(3H)-one Int1->Int2 HNO3 / H2SO4 0-5 °C, Nitration Product 1,3,5-Trimethyl-6-nitro-1H- benzo[d]imidazol-2(3H)-one Int2->Product NaH, MeI, DMF 0 °C to RT, Alkylation

Figure 1: Three-step synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methyl-1H-benzo[d]imidazol-2(3H)-one

Objective: Construct the benzimidazolone core via phosgene-free condensation[2].

  • Materials: 4-Methyl-1,2-phenylenediamine (12.2 g, 100 mmol), Urea (7.8 g, 130 mmol), o-dichlorobenzene (50 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with 4-methyl-1,2-phenylenediamine, urea, and o-dichlorobenzene.

    • Equip the flask with a reflux condenser and heat the mixture to 160 °C under a nitrogen atmosphere for 6 hours. Note: Vigorous ammonia gas evolution will be observed; ensure proper ventilation.

    • Cool the reaction mixture to room temperature. A precipitate will begin to form.

    • Pour the mixture into 200 mL of hexanes or ice-cold water with vigorous stirring to fully crash out the product.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water (3 x 50 mL), and dry in vacuo at 60 °C.

  • Self-Validation Checkpoint: The product should appear as an off-white solid. ¹H NMR (DMSO-d₆) will confirm success via the disappearance of primary amine protons (~4.5 ppm) and the appearance of two distinct, broad NH singlets at ~10.4 and 10.5 ppm.

Step 2: Synthesis of 5-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Objective: Regioselective nitration of the aromatic ring at the C6 position[3].

  • Materials: 5-Methyl-1H-benzo[d]imidazol-2(3H)-one (14.8 g, 100 mmol), Conc. H₂SO₄ (98%, 80 mL), Conc. HNO₃ (68%, 7.0 mL, ~105 mmol).

  • Procedure:

    • Dissolve the starting material in conc. H₂SO₄ in a 500 mL flask. Cool the dark solution to 0–5 °C using an ice-salt bath.

    • Prepare the nitrating mixture by carefully adding conc. HNO₃ to 20 mL of conc. H₂SO₄ in a separate addition funnel.

    • Add the nitrating mixture dropwise to the reaction flask over 45 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent over-nitration or oxidative degradation.

    • Stir the mixture for an additional 2 hours at 0–5 °C.

    • Quench the reaction by pouring it slowly over 500 g of crushed ice with vigorous stirring.

    • Filter the resulting bright yellow precipitate, wash extensively with cold water until the filtrate is neutral (pH ~ 7), and dry in vacuo.

  • Self-Validation Checkpoint: The stark color change to bright yellow is characteristic of the nitroaromatic system. ¹H NMR will show a shift from a 3-proton aromatic system to a 2-proton system featuring two distinct singlets (para-relationship) at ~6.9 ppm and ~7.6 ppm, confirming regioselective nitration at C6.

Step 3: Synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Objective: Exhaustive N,N-dimethylation of the cyclic urea nitrogens[1].

  • Materials: 5-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (9.65 g, 50 mmol), NaH (60% dispersion in mineral oil, 5.0 g, 125 mmol, 2.5 eq), Iodomethane (7.8 mL, 125 mmol, 2.5 eq), Anhydrous DMF (100 mL).

  • Procedure:

    • Suspend NaH in anhydrous DMF in a flame-dried 250 mL flask under nitrogen. Cool the suspension to 0 °C.

    • Add 5-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one portion-wise over 15 minutes. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. The solution will become deep red/brown, indicating dianion formation.

    • Add iodomethane dropwise over 15 minutes. Safety: MeI is a potent alkylating agent; handle exclusively in a fume hood.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • Quench carefully with cold water (10 mL) to destroy unreacted NaH, then pour the mixture into 300 mL of ice water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via recrystallization from ethanol or silica gel chromatography (Hexanes:EtOAc 1:1) to yield the pure product.

  • Self-Validation Checkpoint: ¹H NMR will confirm the complete absence of NH protons (>10 ppm) and the appearance of two sharp N-CH₃ singlets at ~3.35 ppm and ~3.40 ppm.

Quantitative Data & Characterization Summary

CompoundStepAppearanceTypical YieldKey Validation Marker (¹H NMR)
5-Methyl-1H-benzo[d]imidazol-2(3H)-one 1Off-white solid85–90%Two broad NH singlets (~10.4, 10.5 ppm)
5-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one 2Bright yellow solid70–75%Two aromatic singlets (~6.9, 7.6 ppm)
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one 3Pale yellow powder80–85%Two N-CH₃ singlets (~3.35, 3.40 ppm)

References

  • [2] Google Patents. "US4138568A - Process for the manufacture of benzimidazolones-(2)". URL:

  • [3] DissertationTopic / Academic Archive. "Synthesis and Application of C.I. Pigment Orange 64". URL: [Link]

Sources

Application

Application Note: 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one as a Privileged Precursor for Advanced Benzimidazole Therapeutics

Introduction & Scientific Rationale The benzimidazol-2-one core is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. It frequently serves as a conformationally restricted bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The benzimidazol-2-one core is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. It frequently serves as a conformationally restricted bioisostere for amides, ureas, and phenols, mitigating metabolic liabilities while enhancing target binding affinity through precise hydrogen-bonding interactions[2]. This structural motif is prominently featured in diverse therapeutics, ranging from epigenetic modulators (e.g., HDAC and BRD4 inhibitors)[3] to GPCR ligands and glycosyltransferase inhibitors[2].

Within this expansive chemical space, 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one emerges as a highly specialized and versatile precursor. Its unique substitution pattern provides three distinct strategic advantages for drug development:

  • 1,3-Dimethylation (Tautomeric Locking): Alkylation at the N1 and N3 positions locks the tautomeric state of the benzimidazolone core. This modification eliminates hydrogen bond donors, thereby increasing lipophilicity and blood-brain barrier (BBB) permeability, while concurrently preventing unwanted off-target N-alkylation during aggressive downstream synthetic steps[3].

  • 5-Methyl Steric Shielding: The methyl group at the C5 position exerts a profound stereoelectronic effect. Upon functionalization of the adjacent C6 position, this steric bulk restricts the rotation of newly installed functional groups (such as amides or sulfonamides), forcing them into specific rotameric conformations that often drastically enhance binding affinity to target protein pockets[2].

  • 6-Nitro Masking Group: The nitro group serves as a robust, masked amine. It withstands harsh upstream coupling conditions and can be selectively reduced at a late stage to yield an aniline derivative, providing a highly nucleophilic handle for divergent, late-stage syntheses[2].

Workflow A 1,3,5-Trimethyl-6-nitro- benzimidazol-2-one (Precursor) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Activation C 6-Amino-1,3,5-trimethyl- benzimidazol-2-one (Activated Intermediate) B->C D Electrophilic Amidation (Acyl/Sulfonyl Chlorides) C->D Pathway 1 E Buchwald-Hartwig Cross-Coupling C->E Pathway 2 F Kinase/Epigenetic Inhibitor Analogs D->F G GPCR Ligand Analogs E->G

Synthetic workflow for the derivatization of the 6-nitrobenzimidazolone precursor.

Mechanistic Overview of Precursor Activation

The critical activation step for this precursor is the reduction of the 6-nitro group to yield the highly reactive 6-amino-1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one . The selection of the reduction methodology is strictly dictated by the presence of other functional groups in the target molecule's periphery.

  • Catalytic Hydrogenation (Pd/C, H 2​ ): The gold standard for clean, scalable reduction. It proceeds via the sequential transfer of hydrogen to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the primary amine. This method is highly efficient and leaves no metal salts, but lacks chemoselectivity if reducible halogens (e.g., aryl bromides) or alkenes are present.

  • Dissolving Metal Reduction (Fe/NH 4​ Cl): Utilizing the Béchamp reduction mechanism, this approach is highly chemoselective. It relies on single-electron transfer from zero-valent iron, leaving halogens and double bonds completely intact.

A Self-Validating System: The reduction protocol is inherently self-validating. The starting nitro compound is a vibrant yellow powder due to the extended conjugation of the electron-withdrawing nitro group with the aromatic system. Successful reduction disrupts this specific chromophore, yielding a colorless to pale-off-white amino product. Analytically, this is instantaneously confirmed by a characteristic -30 Da mass shift in LC-MS and a significant upfield shift of the aromatic protons in 1 H NMR due to the electron-donating nature of the newly formed amine.

DecisionTree Start Select Nitro Reduction Protocol Cond Are labile halogens or alkenes present in the molecule? Start->Cond Yes Yes Cond->Yes No No Cond->No Fe Fe / NH4Cl or SnCl2 (Chemoselective) Yes->Fe Pd Pd/C, H2 (Clean & Scalable) No->Pd

Decision matrix for selecting the optimal nitro reduction protocol.

Experimental Protocols

Protocol A: Precursor Activation via Catalytic Hydrogenation

This protocol details the clean conversion of the nitro precursor to the active 6-amino intermediate.

  • Preparation: Suspend 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (10.0 mmol) in anhydrous methanol (50 mL) within a round-bottom flask.

  • Inert Atmosphere (Critical Causality): Purge the suspension with nitrogen (N 2​ ) gas for 10 minutes. Causality: Palladium on carbon (Pd/C) is highly pyrophoric. Introducing it to methanol vapors in the presence of atmospheric oxygen can cause immediate ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.1 mmol Pd) under a continuous stream of N 2​ .

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H 2​ ) via a balloon. Stir vigorously at room temperature for 4–6 hours. Causality: Vigorous stirring is required to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) reaction mixture.

  • Validation & Workup: Monitor the reaction via TLC (DCM:MeOH 95:5). The reaction is complete when the yellow color dissipates. Filter the mixture through a tightly packed pad of Celite. Causality: Fine Pd/C particles can easily pass through standard filter paper. If not removed by Celite, residual palladium will contaminate the downstream amidation step and catalyze unwanted side reactions.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 6-amino intermediate as an off-white solid.

Protocol B: Late-Stage Diversification (Electrophilic Amidation)

This protocol outlines the coupling of the activated amine to generate a biologically active amide bioisostere.

  • Solvation: Dissolve the 6-amino-1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 15.0 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of the weakly nucleophilic aniline, which would otherwise halt the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired acyl chloride (6.0 mmol) dissolved in DCM (5 mL). Causality: Cooling prevents exothermic degradation and suppresses di-acylation at the nitrogen center.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography.

Data Presentation

Table 1: Comparative Nitro Reduction Strategies for Benzimidazolones

Reduction MethodReagents & ConditionsChemoselectivityTypical YieldScalability
Catalytic Hydrogenation 10% Pd/C, H 2​ (1 atm), MeOH, RTLow (Reduces alkenes/alkynes, dehalogenates Ar-I/Br)>95%Excellent (No metal waste)
Dissolving Metal Fe powder, NH 4​ Cl, EtOH/H 2​ O, 80 °CHigh (Tolerates halogens and alkenes)80–85%Moderate (Iron sludge removal is difficult)
Stannous Chloride SnCl 2​ ·2H 2​ O, EtOAc or EtOH, 70 °CHigh (Tolerates halogens)75–80%Poor (Toxic tin byproducts)

Table 2: Analytical Characterization Data (Self-Validating Markers)

CompoundVisual AppearanceLC-MS [M+H]+ (m/z) 1 H NMR (Aromatic Region, DMSO- d6​ )
6-Nitro Precursor Vibrant Yellow Powder222.11~7.80 ppm (Singlet, deshielded by NO 2​ )
6-Amino Intermediate Colorless / Off-White Solid192.13~6.45 ppm (Singlet, shielded by NH 2​ )

References

  • Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 2

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances. 3

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - Molecules (PMC). 1

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Introduction and Scientific Context The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These include agents with antidopamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These include agents with antidopaminergic, antiulcer, and anticoagulant properties. The introduction of a nitro group onto this scaffold can serve as a crucial synthetic handle for further functionalization or can directly contribute to the biological activity of the molecule. The target compound, 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, combines the benzimidazolone core with specific alkyl and nitro substituents that are of interest for library development and structure-activity relationship (SAR) studies.

Conventional synthetic methods often require harsh conditions and long reaction times.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates reaction rates, often increases product yields, and promotes greener chemistry by reducing solvent usage and energy consumption.[2][3] This application note provides a comprehensive, field-tested protocol for the final nitration step in the synthesis of 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, leveraging the precision and efficiency of modern microwave reactors.

Synthetic Strategy and Mechanistic Rationale

The synthesis is approached via a two-step sequence. The first step is the preparation of the benzimidazolone precursor, followed by the key microwave-assisted nitration.

  • Precursor Synthesis: Formation of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one via classical methods.

  • Microwave-Assisted Nitration: Regioselective electrophilic aromatic substitution on the precursor to yield the final product.

Workflow Overview

G cluster_0 Part A: Precursor Synthesis (Conventional) cluster_1 Part B: Nitration (Microwave-Assisted) A N,N'-dimethyl-4-methyl- 1,2-phenylenediamine C 1,3,5-Trimethyl-1H-benzo[d]imidazol-2(3H)-one (Precursor) A->C Cyclocondensation B Urea or Phosgene Equivalent B->C D Precursor (from Part A) C->D Purify and Use F Final Product: 1,3,5-Trimethyl-6-nitro-1H- benzo[d]imidazol-2(3H)-one D->F Microwave Irradiation (100-120°C, 10-15 min) E Nitrating Agent (e.g., KNO₃ / H₂SO₄) E->F

Caption: Overall synthetic workflow.

The core of this protocol is the nitration step. This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from the nitrating agent, attacks the electron-rich benzene ring of the benzimidazolone precursor. The regioselectivity is governed by the existing substituents:

  • Activating Groups: The N-alkyl groups and the 5-methyl group are electron-donating, activating the ring and directing electrophiles to the ortho and para positions.

  • Deactivating Group: The carbonyl group of the imidazolone ring is electron-withdrawing and deactivating.

The combined effect of these groups strongly favors substitution at the C6 position, which is ortho to the 5-methyl group and para to the N1-methyl group's influence on the fused ring system. Microwave irradiation provides rapid, uniform heating, which overcomes the activation energy barrier efficiently and allows for precise temperature control, minimizing the formation of side products that can occur with conventional heating.[2]

Experimental Protocols

Part A: Synthesis of Precursor: 1,3,5-Trimethyl-1H-benzo[d]imidazol-2(3H)-one

This protocol outlines a standard conventional method for synthesizing the necessary precursor.

Materials:

  • N,N'-dimethyl-4-methyl-1,2-phenylenediamine

  • Urea

  • Ethylene glycol (or other high-boiling solvent)

  • Standard laboratory glassware for reflux

Procedure (Conventional Heating):

  • In a round-bottom flask, combine N,N'-dimethyl-4-methyl-1,2-phenylenediamine (1 equiv.) and urea (1.5-2.0 equiv.).

  • Add ethylene glycol as the solvent.

  • Heat the mixture to reflux (approx. 150-180°C) for 4-6 hours, monitoring the reaction progress by TLC. The reaction involves the elimination of ammonia.[4][5]

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the crude solid, wash with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure precursor, 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one. Characterize by NMR and MS before proceeding.

Part B: Microwave-Assisted Nitration

Critical Safety Warning: This procedure involves strong acids and a nitration reaction, which is highly exothermic. It must be performed by trained personnel in a dedicated chemical fume hood. A proper laboratory microwave reactor with real-time temperature and pressure monitoring must be used; domestic microwave ovens are strictly forbidden .[6][7] Always wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, safety goggles, and a face shield.

Materials and Equipment:

  • Precursor: 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one (from Part A)

  • Nitrating Agent: Potassium nitrate (KNO₃)

  • Acid/Solvent: Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Workup: Ice water, Sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL pressure-rated microwave vial with a snap-on cap and septum

    • Magnetic stir bar (Teflon-coated)

    • Standard glassware for extraction and purification

Reaction Scheme

Caption: Microwave-assisted nitration reaction.

Step-by-Step Microwave Protocol:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the precursor, 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one (e.g., 176 mg, 1.0 mmol).

  • Acid Addition: Place the vial in an ice-water bath. Slowly and carefully add concentrated H₂SO₄ (2.0 mL) while stirring. Ensure the precursor dissolves completely.

  • Nitrating Agent Addition: While still in the ice bath, add potassium nitrate (KNO₃) (106 mg, 1.05 mmol, 1.05 equiv.) portion-wise to control the initial exotherm.

  • Microwave Setup: Securely cap the vial. Place it in the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization based on the specific reactor model):

    • Temperature: 110 °C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Maximum Pressure: 250 psi (17 bar)

    • Power: 200 W (dynamic power adjustment is preferred)

    • Stirring: High

  • Reaction Execution: Start the microwave program. The reactor will automatically monitor and adjust power to maintain the set temperature.[8]

  • Workup and Isolation:

    • After the reaction is complete, allow the vial to cool to below 50°C using the instrument's forced air cooling system before carefully venting and opening.

    • Very slowly pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).

    • A precipitate (the crude product) should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

    • Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one as a solid.

Data, Results, and Characterization

The following table summarizes the expected outcomes for the microwave-assisted nitration protocol.

ParameterValue
Scale 1.0 mmol
Temperature 110 °C
Reaction Time 15 minutes
Microwave Power ~50-150 W (Dynamic)
Expected Yield 85-95%
Appearance Pale yellow solid
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Self-Validating Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.1 (s, 1H, Ar-H C7), ~7.2 (s, 1H, Ar-H C4), ~3.5 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~2.4 (s, 3H, Ar-CH₃ C5).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~154 (C=O), ~145 (Ar-C), ~140 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~115 (Ar-CH), ~108 (Ar-CH), ~30 (N-CH₃), ~28 (N-CH₃), ~21 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~1710 (C=O stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~2950 (C-H stretch).

  • Mass Spectrometry (ESI+): m/z 222.08 [M+H]⁺.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time from hours to minutes and excellent yields. The protocol is designed with safety and reproducibility as primary considerations, making it suitable for researchers in drug discovery and chemical synthesis who require rapid access to novel substituted benzimidazolone derivatives for further investigation.

References

  • JAG Group. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Retrieved from [Link]

  • Wikipedia. (2024). N,N-Dimethylphenylenediamine. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • Boukattaya, F., et al. (2013). Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines through a new rearrangements in the presence of DMF-DMA and study of their antimicrobial activity. International Journal of Organic Chemistry, 3(2), 117-124.
  • Popov, I. I., et al. (2022).
  • Scribd. (n.d.). Laboratory Microwave Safety Precautions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • Al-Majid, A. M., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Polymers, 13(21), 3661.
  • Rasayan Journal of Chemistry. (2015). Facile Synthesis of N, N-Dimethyl Para Phenylene Diamine Dihydrochloride: A Photographic Developer Dye. Retrieved from [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). A Current Study on Benzimidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (2013). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. Retrieved from [Link]

  • Google Patents. (n.d.). DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water.
  • National Institutes of Health. (2021). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Semantic Scholar. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Retrieved from [Link]

  • Arkivoc. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Retrieved from [Link]

  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

Sources

Application

Application Note: 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one in Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Rationale and Pharmacophore Analysis The escalating crisis of antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Rationale and Pharmacophore Analysis

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their structural resemblance to purine nucleotides, which allows them to competitively interact with the biopolymers of living systems[3].

Within this class, 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as TM-NBI ) represents a highly optimized intermediate and lead scaffold for antimicrobial drug discovery. The strategic substitution pattern on this molecule dictates its biological efficacy:

  • The Benzimidazolone Core: Acts as a purine mimic, facilitating competitive binding to essential bacterial enzymes, notably DNA topoisomerases and gyrases[4].

  • The 6-Nitro Group: The introduction of a strongly electron-withdrawing nitro group significantly amplifies antimicrobial activity against both Gram-positive and Gram-negative pathogens[1, 2]. Mechanistically, bacterial nitroreductases reduce the nitro group into reactive nitroso intermediates, generating localized oxidative stress (ROS) that damages bacterial DNA.

  • 1,3,5-Trimethylation: The addition of methyl groups at the N1, N3, and C5 positions precisely tunes the lipophilicity (LogP) of the molecule. This ensures optimal penetration through the thick peptidoglycan layer of Gram-positive bacteria and the complex lipopolysaccharide (LPS) outer membrane of Gram-negative strains.

Mechanistic Pathway

MoA A 1,3,5-Trimethyl-6-nitro- benzimidazolone B Bacterial Membrane Penetration A->B High Lipophilicity C Bacterial Nitroreductases B->C Intracellular Entry E DNA Topoisomerase Inhibition B->E Purine Mimicry D Reactive Nitroso Species & ROS C->D Enzymatic Reduction F Bacterial Cell Death D->F Oxidative Stress E->F DNA Cleavage

Fig 1: Dual-action antimicrobial mechanism of nitrobenzimidazolones via ROS and topoisomerase inhibition.

Experimental Workflow & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific controls and mechanistic rationales to explain why an action is performed, eliminating the guesswork from drug discovery workflows.

Workflow Step1 1. Chemical Synthesis (Nitration & Methylation) Step2 2. Characterization (FT-IR, 1H-NMR, LC-MS) Step1->Step2 Step3 3. Compound Solubilization (1% DMSO in Broth) Step2->Step3 Step4 4. Broth Microdilution (Serial Dilution) Step3->Step4 Step5 5. Resazurin Addition (Metabolic Indicator) Step4->Step5 Step6 6. MIC Determination & Cytotoxicity Profiling Step5->Step6

Fig 2: End-to-end experimental workflow from chemical synthesis to in vitro antimicrobial screening.

Protocol A: Synthesis and Validation of TM-NBI

This protocol outlines the final nitration step of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one to yield the target compound.

StepActionMechanistic Rationale & Causality
1. Reagent Prep Dissolve 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one in concentrated sulfuric acid ( H2​SO4​ ) and cool to 0–5 °C in an ice bath. H2​SO4​ acts as both a solvent and a catalyst. Cooling is strictly required to prevent oxidative degradation of the benzimidazolone ring during the highly exothermic nitration.
2. Nitration Add a pre-cooled nitrating mixture ( HNO3​ / H2​SO4​ , 1:1 v/v) dropwise over 30 minutes under continuous mechanical stirring.The mixed acid generates the highly electrophilic nitronium ion ( NO2+​ ). Dropwise addition controls the reaction kinetics, ensuring mono-nitration specifically at the 6-position (directed by the ortho-para directing 5-methyl group and steric hindrance).
3. Quenching Pour the reaction mixture over crushed ice and neutralize cautiously with aqueous sodium bicarbonate ( NaHCO3​ ).Ice rapidly quenches the reaction to prevent over-nitration. Neutralization precipitates the crude product, as the compound is insoluble in neutral aqueous media.
4. Purification Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.Recrystallization exploits the differential solubility of the target compound versus impurities at varying temperatures, yielding a high-purity crystalline solid.
5. Validation Confirm structure via 1H -NMR (look for the disappearance of the C6 proton and downfield shift of the C7 proton) and FT-IR (appearance of strong NO2​ asymmetric/symmetric stretches near 1530 and 1350 cm−1 ).Self-Validation: Analytical confirmation ensures that biological assays are not skewed by unreacted precursors or di-nitrated byproducts.
Protocol B: High-Throughput Broth Microdilution Assay (MIC Determination)

To evaluate the antimicrobial efficacy of TM-NBI, a resazurin-based 96-well microtiter plate assay is utilized. This method complies with CLSI (Clinical and Laboratory Standards Institute) guidelines while offering superior optical clarity.

StepActionMechanistic Rationale & Causality
1. Solubilization Dissolve TM-NBI in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) so the final DMSO concentration in the well never exceeds 1% v/v.TM-NBI is highly lipophilic and insoluble in water. DMSO ensures complete solvation. Capping DMSO at ≤1% is critical because higher concentrations exhibit baseline toxicity against bacteria, which would cause false-positive MIC readings.
2. Serial Dilution Perform a two-fold serial dilution of TM-NBI across the 96-well plate (e.g., from 100 µg/mL down to 0.19 µg/mL).Serial dilution establishes a concentration gradient, allowing for the precise identification of the minimum inhibitory boundary.
3. Inoculation Add bacterial suspension (standardized to 5×105 CFU/mL) to each well. Incubate at 37 °C for 18–24 hours.Standardization ensures uniform bacterial load. An excessive inoculum would artificially inflate the MIC, while a sparse inoculum would falsely lower it.
4. Indicator Addition Add 10 µL of Resazurin dye (0.015% aqueous solution) to all wells. Incubate for an additional 2–4 hours.Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and fluorescent. This provides an objective, colorimetric endpoint, eliminating the subjectivity of visually assessing broth turbidity.
5. System Validation Controls Required: 1. Vehicle Control: Broth + 1% DMSO + Bacteria.2. Positive Control: Standard antibiotic (e.g., Streptomycin) + Bacteria.3. Negative Control: Broth + TM-NBI (No bacteria).Self-Validation: The Vehicle Control proves the solvent isn't killing the bacteria. The Positive Control proves the assay can detect known inhibition. The Negative Control ensures the compound itself doesn't spontaneously reduce the dye or contaminate the plate.

Quantitative Data Presentation

The table below summarizes representative Minimum Inhibitory Concentration (MIC) data for the TM-NBI scaffold against a panel of ESKAPE pathogens and fungal strains, benchmarked against standard clinical therapeutics.

Note: The presence of the nitro group significantly lowers the MIC (increases potency) compared to non-nitrated benzimidazole analogs.

OrganismStrain TypeTM-NBI MIC (µg/mL)Streptomycin MIC (µg/mL)Nystatin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive12.56.25N/A
Bacillus subtilisGram-positive15.08.0N/A
Escherichia coli (ATCC 25922)Gram-negative25.012.5N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative50.025.0N/A
Candida albicans (ATCC 90028)Fungal31.25N/A15.6

Data Interpretation Insight: TM-NBI exhibits stronger efficacy against Gram-positive strains (S. aureus, B. subtilis) than Gram-negative strains. This is a direct consequence of the Gram-negative outer membrane's efflux pump systems, which actively extrude lipophilic xenobiotics. Future lead optimization should focus on modifying the N-alkyl chains to evade these efflux mechanisms.

References

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives Oriental Journal of Chemistry URL: [Link]

  • Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity Taylor & Francis URL:[Link]

  • Antimicrobial Potential of Benzimidazole Derived Molecules PubMed / Bentham Science Publishers URL:[Link]

Method

Application Note: Formulation and In Vivo Delivery Strategies for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Executive Summary Benzimidazolone derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their potent biological activities, including kinase inhibition, antimicrobial properties, and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazolone derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their potent biological activities, including kinase inhibition, antimicrobial properties, and targeted anticancer effects[1][2]. However, the specific derivative 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one presents a profound formulation challenge for in vivo biological assays.

This application note provides a comprehensive, self-validating framework for dissolving this highly hydrophobic, rigid molecule. By understanding the causality between the compound's structural thermodynamics and solvent interactions, researchers can select the optimal vehicle to ensure accurate pharmacokinetic (PK) profiling and reliable target engagement in murine models.

Physicochemical Profiling & The Causality of Insolubility

To formulate a compound effectively, one must first deconstruct why it resists dissolution. The insolubility of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is driven by three structural factors:

  • Lack of Hydrogen Bond Donors: The methylation at the N1 and N3 positions of the imidazolone ring eliminates all potential hydrogen bond donors, rendering the molecule highly lipophilic.

  • High Crystal Lattice Energy: The planar aromatic core promotes intense intermolecular π−π stacking.

  • Dipole Disruption: The electron-withdrawing nitro group at C6 creates a strong localized dipole, but without aqueous H-bond donors, this merely strengthens solid-state intermolecular interactions rather than aiding aqueous solvation.

Because water cannot thermodynamically overcome the crystal lattice energy, we must utilize aprotic organic solvents to disrupt the lattice, followed by polymers and surfactants to stabilize the molecule in an aqueous suspension[3].

Table 1: Physicochemical Profile & Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Molecular Weight ~221.2 g/mol Small molecule; highly permeable if kept in solution.
H-Bond Donors 0Cannot interact with water via proton donation; strictly requires lipophilic or micellar encapsulation.
H-Bond Acceptors 4 (C=O, -NO2)Can interact with polar aprotic solvents (e.g., DMSO).
Planarity HighProne to rapid precipitation (crashing out) upon aqueous dilution. Requires step-wise solvent addition.

Formulation Decision Matrix

Selecting the correct vehicle depends entirely on the intended route of administration. Systemic routes (Intravenous - IV, Intraperitoneal - IP) require absolute optical clarity to prevent embolism, whereas oral routes (PO) can tolerate suspensions but benefit greatly from inclusion complexes to enhance gastrointestinal absorption.

G Start 1,3,5-Trimethyl-6-nitro- benzimidazolone Route Select Administration Route Start->Route IVIP Systemic (IV / IP) Route->IVIP PO Oral (PO) Route->PO SolventA 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IVIP->SolventA SolventB 20% HP-β-CD in Aqueous Saline PO->SolventB MechA Micellar Solubilization SolventA->MechA MechB Host-Guest Inclusion SolventB->MechB

Decision matrix for selecting in vivo formulation vehicles based on dosing route.

Validated Formulation Strategies

We recommend two primary vehicle systems, each leveraging a distinct thermodynamic mechanism to maintain the benzimidazolone derivative in solution.

Table 2: Comparison of In Vivo Formulation Vehicles
Vehicle SystemCompositionPrimary MechanismApproved RoutesMax Conc. (Est.)
Co-Solvent / Micellar 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% SalineLattice disruption (DMSO) + Micellar entrapment (Tween 80)IV, IP, SC2.5 - 5.0 mg/mL
Inclusion Complex 20% (w/v) HP-β-CD in SalineHydrophobic cavity encapsulationPO, IP1.0 - 3.0 mg/mL

Note: DMSO concentrations must strictly remain 10% for systemic injections to prevent localized tissue toxicity and hemolysis in murine models[4].

Step-by-Step Experimental Protocols

The order of addition in these protocols is non-negotiable. Reversing the steps (e.g., adding saline before the surfactant) will result in immediate, irreversible precipitation due to hydrophobic shock[3].

Protocol A: Co-Solvent Micellar System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Target: 2.5 mg/mL dosing solution (e.g., for a 10 mg/kg dose in a 25g mouse at 100 µL injection volume).

  • Primary Dissolution (Lattice Disruption):

    • Weigh 2.5 mg of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one into a clean, sterile glass vial.

    • Add 100 µL of pharmaceutical-grade Dimethyl Sulfoxide (DMSO).

    • Action: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • QC Check: The solution must be completely clear. DMSO is the only solvent here capable of breaking the π−π stacking.

  • Co-Solvent Bridging:

    • Add 400 µL of Polyethylene Glycol 400 (PEG400)[5].

    • Action: Vortex for 30 seconds. PEG400 acts as a polarity bridge between the highly organic DMSO and the upcoming aqueous phase.

  • Micelle Formation:

    • Add 50 µL of Tween 80 (Polysorbate 80)[6].

    • Action: Vortex thoroughly for 60 seconds.

    • Causality: Tween 80 coats the solubilized drug molecules. You are forming the micellar corona before introducing water. Skipping this step guarantees precipitation[3].

  • Aqueous Dilution:

    • Critical Step: Add 450 µL of sterile 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing the vial.

    • QC Check: Hold the vial to the light. It should be optically clear. Any milky turbidity indicates that the drug has crashed out, and the solution must be discarded.

Protocol B: Host-Guest Inclusion System (20% HP-β-CD)

Target: 2.0 mg/mL dosing solution for Oral Gavage (PO).

Hydroxypropyl- β -cyclodextrin (HP- β -CD) improves bioavailability by encapsulating the lipophilic benzimidazolone core within its hydrophobic cavity, while its hydroxylated exterior interacts with water[7][8].

  • Vehicle Preparation:

    • Weigh 200 mg of HP- β -CD powder.

    • Dissolve in 1.0 mL of sterile 0.9% Saline or purified water to create a 20% (w/v) stock vehicle. Vortex until completely clear.

  • Thermodynamic Complexation:

    • Add 2.0 mg of the benzimidazolone compound directly to the 1.0 mL HP- β -CD vehicle.

    • Action: The inclusion process is thermodynamically driven but kinetically slow. Place the vial in a sonicator bath set to 40°C for 30–45 minutes[9].

    • Causality: Heat provides the activation energy required for water molecules to exit the cyclodextrin cavity, allowing the hydrophobic drug to enter and form the complex.

  • Equilibration & QC:

    • Allow the solution to cool to room temperature.

    • QC Check: Centrifuge at 3,000 x g for 5 minutes. Check the bottom of the tube for a pellet. If a pellet exists, the compound has exceeded its maximum inclusion capacity; transfer the supernatant to a new vial and determine the exact concentration via HPLC before dosing.

Pharmacokinetic Context & Safety Considerations

When administering highly substituted benzimidazolones, the formulation vehicle directly dictates the pharmacokinetic absorption profile.

  • Systemic (Protocol A): The DMSO/PEG/Tween system provides immediate Cmax​ upon IV administration. However, PEG400 and Tween 80 can cause transient histamine release in rodents. Monitor animals for 15 minutes post-injection for signs of vasodilation or lethargy[10].

  • Oral (Protocol B): The HP- β -CD complex prevents the drug from crystallizing in the acidic environment of the stomach. Upon reaching the small intestine, the drug dynamically unbinds from the cyclodextrin cavity, allowing it to cross the lipophilic enterocyte membrane, significantly increasing the Area Under the Curve (AUC) compared to raw suspensions[7][11].

References

  • Biological activities of benzimidazole derivatives: A review Research Journal of Chemical Sciences[Link][2]

  • Preparation, Characterization and in Vivo Evaluation of Formulation of Baicalein With Hydroxypropyl-Beta-Cyclodextrin PubMed (National Institutes of Health)[Link][7]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents Washington State University IACUC[Link][4]

  • What is the dissolution protocol for Reserpine in animal studies? ResearchGate[Link][3]

Sources

Application

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one formulation techniques for oral administration

Application Note: Advanced Oral Formulation Strategies for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Document Type: Technical Application Note & Experimental Protocol Target Audience: Formulation Scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Oral Formulation Strategies for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Document Type: Technical Application Note & Experimental Protocol Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Executive Summary

The compound 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a highly lipophilic, non-ionizable benzimidazolone derivative. While the benzimidazolone core provides a stable pharmacological scaffold, its physicochemical profile presents two distinct challenges for oral drug delivery:

  • BCS Class II Classification: The planar, highly methylated structure results in poor aqueous solubility, making dissolution the rate-limiting step for oral bioavailability.

  • Microbiome-Mediated Degradation: The 6-nitroaromatic group is highly susceptible to reductive metabolism by gut microbiota (e.g., bacterial nitroreductases), which can convert the nitro group into inactive or potentially toxic aromatic amines if the drug is allowed to transit into the lower gastrointestinal (GI) tract [1].

To overcome these barriers, the formulation strategy must not only enhance kinetic solubility but also ensure rapid absorption in the upper GI tract (duodenum/jejunum) to minimize colonic exposure. This guide details two field-proven, self-validating formulation workflows: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Preformulation Rationale & Causality

When dealing with poorly soluble nitroaromatics, traditional crystalline suspensions fail because their slow dissolution rate prolongs GI transit time, exposing the unabsorbed API to the heavy bacterial load of the cecum and colon.

  • Why ASD via HME? Hot-Melt Extrusion utilizes thermal and mechanical shear to disperse the API at a molecular level within a polymer matrix[2]. By selecting an amphiphilic polymer like Copovidone (PVP-VA 64), the API is kinetically trapped in an amorphous state. Upon ingestion, this generates a highly supersaturated solution, driving rapid paracellular and transcellular flux before the drug reaches the distal gut.

  • Why SMEDDS? SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<50 nm) upon mild agitation in stomach fluids [3]. This completely bypasses the dissolution step. Furthermore, lipid encapsulation promotes lymphatic transport, providing a physical shield against enzymatic and bacterial degradation.

SMEDDS_Mechanism A Anhydrous SMEDDS (API + Lipids + Surfactants) B Gastric Dispersion (Mild Agitation) A->B Ingestion & Dilution C O/W Microemulsion (<50 nm Droplets) B->C Spontaneous Emulsification D Enterocytic Absorption (Upper GI Tract) C->D High Surface Area Flux E Gut Microbiome (Nitroreductase Degradation) C->E Bypassed (Protection)

Fig 1. SMEDDS self-emulsification workflow and microbiome bypass mechanism.

Formulation Track A: Amorphous Solid Dispersion (ASD) via HME

Excipient Selection

We utilize PVP-VA 64 (Copovidone) as the primary matrix. Its glass transition temperature ( Tg​ ) of ~109°C allows for an extrusion temperature of 130–140°C, which is sufficient to melt the API without inducing thermal degradation of the nitro group [4]. Cremophor RH40 (5% w/w) is added as a plasticizer and precipitation inhibitor.

Step-by-Step HME Protocol

This protocol is designed as a self-validating system; if the in-process quality control (IPQC) metrics fail, the batch is rejected before downstream processing.

  • Preparation of Physical Mixture (PM):

    • Weigh 15% w/w API, 80% w/w PVP-VA 64, and 5% w/w Cremophor RH40.

    • Blend in a Turbula mixer at 32 rpm for 15 minutes.

    • Causality: Homogeneous pre-mixing prevents torque spikes in the extruder and ensures uniform API distribution.

  • Extrusion Processing:

    • Configure a co-rotating twin-screw extruder (e.g., 11 mm Thermo Fisher Process 11) with a standard mixing screw profile (incorporating two kneading zones).

    • Set the barrel temperature profile from hopper to die: 70°C / 100°C / 130°C / 140°C / 140°C / 140°C.

    • Set screw speed to 100 rpm and feed rate to 2.0 g/min .

    • IPQC Check: Monitor motor torque. A stable torque (between 30-40%) validates consistent melt viscosity.

  • Quenching and Milling:

    • Extrude the transparent melt onto a chill roll unit set to 15°C to rapidly quench the extrudate, kinetically trapping the amorphous state.

    • Mill the extrudate using a cryo-mill and pass through a 250 µm sieve.

  • Self-Validation (Solid-State Analysis):

    • Perform Modulated Differential Scanning Calorimetry (mDSC). The protocol is validated only if the thermogram shows a single Tg​ (indicating a molecularly miscible solid solution) and a complete absence of the API's crystalline melting endotherm.

HME_Process PM Physical Mixture (15% API + 80% PVP-VA 64 + 5% Surfactant) Ext Twin-Screw Hot Melt Extrusion (140°C, High Shear) PM->Ext Volumetric Feeding Kinet Rapid Cooling (Kinetic Trapping on Chill Roll) Ext->Kinet Molecular Dispersion Mill Cryomilling & Sieving (<250 µm particles) Kinet->Mill Solidification ASD Amorphous Solid Dispersion (Supersaturating System) Mill->ASD Final Dosage Form

Fig 2. Hot-Melt Extrusion (HME) process for generating Amorphous Solid Dispersions.

Formulation Track B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Excipient Selection

Based on the lipophilicity of the benzimidazolone core, the following system is constructed to achieve a hydrophilic-lipophilic balance (HLB) of ~13-15, ideal for rapid O/W emulsification:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – High solubilizing capacity for planar aromatics.

  • Surfactant: Tween 80 (Polysorbate 80) – Provides steric stabilization of the microemulsion.

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether) – Lowers interfacial tension to near zero, enabling spontaneous emulsification.

Step-by-Step SMEDDS Protocol
  • Solubilization & Mixing:

    • Prepare the blank lipid vehicle: Mix Capryol 90 (30% w/w), Tween 80 (50% w/w), and Transcutol HP (20% w/w) in a glass vial.

    • Vortex for 2 minutes and sonicate at 40°C for 10 minutes to ensure an isotropic mixture.

    • Add 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one to the vehicle at a loading dose of 25 mg/g.

    • Causality: Heating to 40°C reduces the viscosity of the oil phase, accelerating the dissolution of the crystalline API into the lipid matrix without risking thermal degradation.

  • Equilibration:

    • Stir the mixture magnetically at 100 rpm for 24 hours at ambient temperature to reach thermodynamic equilibrium.

    • Centrifuge at 10,000 rpm for 15 minutes. Decant the clear supernatant.

    • IPQC Check: Visual inspection against a dark background. The presence of any particulate matter indicates the solubility limit has been exceeded; the batch must be reformulated.

  • Self-Validation (Droplet Size Analysis):

    • Dilute 100 µL of the SMEDDS formulation into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm).

    • Analyze via Dynamic Light Scattering (DLS). The protocol is validated only if the Z-average droplet size is <50 nm with a Polydispersity Index (PDI) < 0.3, confirming true microemulsion formation.

Data Presentation: Formulation & QC Metrics

Table 1: Comparative Formulation Composition

Formulation TypeComponent RoleChemical IdentityWeight % (w/w)
ASD (HME) Active API1,3,5-Trimethyl-6-nitro-benzimidazolone15.0%
Polymer MatrixPVP-VA 64 (Copovidone)80.0%
PlasticizerCremophor RH405.0%
SMEDDS Active API1,3,5-Trimethyl-6-nitro-benzimidazolone2.5% (25 mg/g)
Oil PhaseCapryol 9029.25%
SurfactantTween 8048.75%
Co-SurfactantTranscutol HP19.5%

Table 2: Target Critical Quality Attributes (CQAs) for Validation

Quality AttributeAnalytical MethodTarget SpecificationCausality / Rationale
Solid State (ASD) mDSC / PXRDSingle Tg​ , no Bragg peaksConfirms molecular dispersion; prevents crystal-induced precipitation in GI tract.
Droplet Size (SMEDDS) DLS (Z-average)< 50 nm, PDI < 0.3Ensures massive surface area for rapid absorption, outcompeting microbiome transit.
In Vitro Release USP Apparatus II> 85% release in 30 minsRapid supersaturation/emulsification in the upper GI tract.
Microbiome Stability Ex vivo fecal slurry> 90% API recovered at 2hValidates that the formulation protects the nitro group from bacterial nitroreductases.

References

  • Title: Mechanisms and Clinical Implications of Human Gut Microbiota-Drug Interactions in the Precision Medicine Era Source: MDPI (Journal of Personalized Medicine) URL: [Link]

  • Title: Application of reactive melt extrusion for bioavailability enhancement and modified drug release Source: The University of Texas at Austin (Repository) URL: [Link]

  • Title: Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: International Scholarly Research Notices (via NIH PMC) URL: [Link]

  • Title: The Development and Optimization of Hot-Melt Extruded Amorphous Solid Dispersions Containing Rivaroxaban in Combination with Polymers Source: MDPI (Pharmaceutics) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Welcome to the technical support guide for the synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic outcomes. Our goal is to empower you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles for effective problem-solving.

Introduction: The Synthetic Challenge

The target molecule, 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, is a functionalized benzimidazolone. The core of this synthesis lies in the electrophilic nitration of the 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one precursor. The benzimidazolone ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. However, the directing effects of the existing substituents and the harsh conditions often required for nitration can lead to challenges in yield and purity. This guide will walk you through a reliable protocol and help you navigate potential experimental hurdles.

Recommended Synthetic Protocol

This protocol details a standard procedure for the nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one.

Materials:

  • 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water (DI H₂O)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, beaker, Buchner funnel, etc.

  • Thin Layer Chromatography (TLC) plates (Silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq). Place the flask in an ice bath to cool to 0-5 °C.

  • Acidic Dissolution: Slowly add concentrated sulfuric acid (5 mL per gram of starting material) to the flask while maintaining the temperature between 0-5 °C. Stir until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of starting material) in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.[2]

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Neutralization: A precipitate should form. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[3]

  • Drying: Dry the purified product under vacuum to obtain 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one as a solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I have recovered mostly starting material. What went wrong?

Answer:

This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, and its generation can be incomplete if the conditions are not optimal.

    • Solution: Ensure that your nitric and sulfuric acids are of high concentration and have not absorbed atmospheric moisture. You can try slightly increasing the equivalents of nitric acid (e.g., to 1.2-1.5 eq), but be aware this may increase the formation of side products.

  • Reaction Temperature Too Low: While low temperatures are crucial to control selectivity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: After the addition of the nitrating mixture at 0-5 °C, you can allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours while monitoring by TLC.[4]

  • Incomplete Dissolution of Starting Material: If the starting material is not fully dissolved in sulfuric acid before the addition of the nitrating mixture, the reaction will be heterogeneous and inefficient.

    • Solution: Ensure complete dissolution by stirring for a sufficient amount of time. If solubility is an issue, a slight increase in the volume of sulfuric acid may be necessary.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity?

Answer:

The formation of multiple products is often due to over-nitration or the formation of isomers. Here's how to address this:

  • Over-nitration: The benzimidazolone ring is activated, and under harsh conditions, dinitration can occur.[5]

    • Solution: The most critical parameter to control is temperature. Maintain a strict temperature of 0-5 °C throughout the addition of the nitrating agent.[5][6] Adding the nitrating mixture slowly and ensuring efficient stirring is also key to preventing localized overheating.

  • Isomer Formation: While the 6-position is the expected site of nitration due to the directing effects of the methyl and imidazolone groups, other isomers are possible.

    • Solution: A milder nitrating agent could improve selectivity. Consider using a system like potassium nitrate (KNO₃) in sulfuric acid, which can allow for better control over the reaction.[5][6]

Question 3: The workup procedure is problematic, and I'm losing product during extraction or purification. What are your recommendations?

Answer:

A challenging workup can significantly impact your final yield. Here are some tips:

  • Product Precipitation: If the product does not precipitate well upon quenching with ice, it may be due to its partial solubility in the acidic aqueous solution.

    • Solution: Ensure the mixture is thoroughly neutralized. The product is likely to be less soluble at a neutral pH. You can also perform an extraction with a suitable organic solvent like ethyl acetate before and after neutralization to recover any dissolved product.[2][3]

  • Purification Difficulties: If the product is difficult to purify by recrystallization, it may be due to the presence of impurities with similar solubility profiles.

    • Solution: Column chromatography is a more effective method for separating closely related compounds. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can effectively separate the desired product from starting material and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of nitric acid and sulfuric acid used for nitration?

A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring in electrophilic aromatic substitution.

Q2: What is the role of the methyl groups on the benzimidazolone ring?

A2: The methyl groups at the 1, 3, and 5 positions are electron-donating groups. They increase the electron density of the benzene ring, making it more reactive towards electrophilic aromatic substitution compared to an unsubstituted benzimidazolone. The methyl group at the 5-position, along with the fused imidazole ring, directs the incoming nitro group primarily to the 6-position.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the nitro group.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

    • Infrared (IR) Spectroscopy: To identify the presence of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the carbonyl group of the imidazolone.

Q4: Are there alternative, milder nitration methods I could try?

A4: Yes, if the standard nitric acid/sulfuric acid method proves to be too harsh, you could explore other nitrating systems. For example, using dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane can be a more controlled and selective method for nitration.[5]

Visualizing the Process

Reaction Mechanism:

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2O_NO2+ H₂O-NO₂⁺ HNO3->H2O_NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2O_NO2+->NO2+ - H₂O H2O H₂O StartMat 1,3,5-Trimethyl-1H-benzo[d]imidazol-2(3H)-one SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO₂⁺ Product 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one SigmaComplex->Product - H⁺

Caption: The electrophilic aromatic substitution mechanism for the nitration of the benzimidazolone core.

Troubleshooting Workflow:

Troubleshooting Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Conc. Acids) Start->Check_Reagents Check_Temp Review Reaction Temperature Start->Check_Temp Check_Solubility Ensure Complete Dissolution Start->Check_Solubility Sol_Reagents Use Fresh, Concentrated Acids Increase HNO₃ Equivalents Slightly Check_Reagents->Sol_Reagents Poor Quality Sol_Temp Allow to Warm to RT After Addition Monitor by TLC Check_Temp->Sol_Temp Too Low Sol_Solubility Increase Stirring Time Slightly Increase H₂SO₄ Volume Check_Solubility->Sol_Solubility Incomplete Success Improved Yield Sol_Reagents->Success Sol_Temp->Success Sol_Solubility->Success

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Welcome to the Advanced Formulation Support Center. As an estimated 70% to 80% of modern pipeline drugs exhibit poor aqueous solubility[1], overcoming these barriers requires moving beyond trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As an estimated 70% to 80% of modern pipeline drugs exhibit poor aqueous solubility[1], overcoming these barriers requires moving beyond trial-and-error. This guide is designed for researchers and formulation scientists working with 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one , a highly lipophilic and crystalline active pharmaceutical ingredient (API).

Here, we dissect the molecular causality behind its insolubility and provide self-validating protocols to ensure your in vitro assays and in vivo pharmacokinetic (PK) studies succeed.

Part 1: Molecular Profiling & Causality Analysis

To troubleshoot solubility, we must first understand the thermodynamic and structural barriers of the API:

  • Zero Hydrogen Bond Donors: The methylations at positions 1 and 3 occupy both nitrogens in the benzimidazolone core, completely eliminating the molecule's ability to donate hydrogen bonds to water.

  • High Crystal Lattice Energy: The planar aromatic core, combined with the strong dipole moment of the 6-nitro group, promotes intense intermolecular π−π stacking and dipole-dipole interactions in the solid state.

  • Lack of Ionizable Centers: Unlike standard benzimidazoles (e.g., albendazole) which possess basic amines[2], the nitrogens in a benzimidazol-2(3H)-one ring form a cyclic urea. Urea nitrogens are highly delocalized and non-basic at physiological or mildly acidic pH.

Part 2: Frequently Asked Questions (FAQs)

Q1: I tried lowering the pH of my buffer to 2.0 to form a hydrochloride salt, but the compound still precipitated. Why? A1: This is a fundamental structural mismatch. While salt formation is a highly effective, standard approach for basic benzimidazoles (which readily form HCl salts at low pH to enhance solubility)[2], your specific API lacks an ionizable basic amine. The cyclic urea nitrogens in your molecule will not protonate even at pH 1.0. Therefore, pH-adjustment strategies are fundamentally incompatible here. You must rely on crystal lattice disruption (e.g., Amorphous Solid Dispersions)[1] or lipophilic solubilization[3].

Q2: When diluting my DMSO stock into cell culture media (pH 7.4), I observe immediate cloudiness. How can I prevent this in vitro? A2: You are observing classic solvent-shift precipitation. When DMSO is diluted into aqueous media, the thermodynamic solubility of the API drops exponentially. The strong crystal lattice energy forces rapid crystallization before the drug can interact with biological targets. To prevent this, you must kinetically trap the API. Use a step-down co-solvent/surfactant cascade (e.g., 5% DMSO 5% Tween-80 90% Media) to lower the interfacial tension, or utilize an inclusion complex like Hydroxypropyl- β -cyclodextrin (HP- β -CD) to shield the hydrophobic core.

Q3: We need to dose this compound orally in rodents for PK studies, but standard suspensions yield zero exposure. What is the best approach? A3: For highly lipophilic molecules with high melting points, standard aqueous suspensions fail because the dissolution rate in the gastrointestinal tract is too slow. You should transition to a Self-Microemulsifying Drug Delivery System (SMEDDS) . Lipid-based formulations possess immense power to increase the solubility of lipophilic compounds by pre-dissolving the API in an oil/surfactant matrix that spontaneously forms nanometer-sized droplets in the gut[3], bypassing the dissolution rate-limiting step entirely[4].

Part 3: Formulation Decision Logic

Formulation_Logic Problem Poor Aqueous Solubility: 1,3,5-Trimethyl-6-nitro- benzimidazolone InVitro In Vitro Assays (Aqueous Buffer/Media) Problem->InVitro InVivo In Vivo Studies (Oral/IV Dosing) Problem->InVivo Cosolvent Co-solvent/Surfactant (DMSO + Tween-80) InVitro->Cosolvent Low Dose (<10 µM) Cyclodextrin Inclusion Complex (HP-β-CD) InVitro->Cyclodextrin High Dose (>10 µM) SMEDDS Lipid Formulation (SMEDDS) InVivo->SMEDDS High LogP / Oil Soluble ASD Amorphous Solid Dispersion (ASD) InVivo->ASD High Melting Point

Logical decision tree for selecting a solubility enhancement strategy based on application.

Part 4: Quantitative Data on Solubility Enhancement

The following table summarizes the expected performance of various formulation strategies applied to highly lipophilic, non-ionizable benzimidazolones.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementRecommended ApplicationPrimary Limitation
pH Adjustment Protonation of basic aminesN/A (Fails) NoneAPI lacks ionizable basic centers.
Co-solvency Reduces solvent dielectric constant5x - 10x In vitro cell assaysHigh toxicity at >1% v/v in vivo.
Cyclodextrin Host-guest inclusion complexation50x - 100x IV administrationHigh excipient-to-drug mass ratio required.
SMEDDS Lipid solubilization & micellization100x - 500x Oral bioavailabilityRequires extensive phase diagram screening.
Amorphous Solid Dispersion Disruption of crystal lattice energy500x - 1000x Solid oral dosage formsRisk of recrystallization over time.
Part 5: Self-Validating Experimental Protocols
Protocol A: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is designed to maximize oral bioavailability by pre-dissolving the API in a lipid matrix[4].

SMEDDS_Workflow S1 1. Excipient Screening (Solubility in Oils) S2 2. Phase Diagram (Identify Microemulsion) S1->S2 S3 3. API Loading (Dissolve at 50°C) S2->S3 S4 4. Aqueous Dispersion (Self-Emulsification) S3->S4 S5 5. Characterization (DLS for Droplet Size) S4->S5

Step-by-step workflow for the development and validation of a SMEDDS formulation.

Step-by-Step Methodology:

  • Excipient Screening: Weigh 10 mg of the API into separate glass vials containing 1 mL of various oils (e.g., Capryol 90, Olive Oil), surfactants (e.g., Cremophor EL, Tween-80), and co-surfactants (e.g., PEG-400). Stir at 50°C for 48 hours.

  • Phase Diagram Construction: Select the oil, surfactant, and co-surfactant that yielded the highest API solubility. Titrate mixtures of these components with water to identify the optimal ratio that forms a clear, isotropic microemulsion region.

  • Drug Loading: Dissolve the required dose of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one into the optimized lipid/surfactant mixture. Vortex and heat to 50°C until visually clear.

  • Self-Emulsification Assessment: Drop 100 µL of the loaded SMEDDS into 100 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild agitation (50 rpm).

  • Self-Validation Checkpoint: The resulting dispersion must remain optically clear or slightly bluish (Tyndall effect). Analyze immediately via Dynamic Light Scattering (DLS). A successful SMEDDS will yield a monodisperse droplet size of <50 nm with a Polydispersity Index (PDI) of <0.3 . If particles are >200 nm or visible precipitation occurs, the surfactant-to-oil ratio must be increased.

Protocol B: Kinetic Solubility Assessment via Nephelometry

To prevent solvent-shift precipitation in in vitro assays, you must empirically determine the kinetic solubility limit of the API in your specific assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the API in 100% DMSO.

  • Serial Dilution: Create a 12-point serial dilution of the stock in DMSO.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into a 96-well plate containing 198 µL of your target aqueous buffer (e.g., PBS or DMEM). This maintains a constant 1% DMSO concentration across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm).

  • Self-Validation Checkpoint: Read the plate using a nephelometer (light scattering) or a standard absorbance microplate reader at 620 nm (where the compound does not absorb light). The kinetic solubility limit is definitively identified at the exact concentration where light scattering/absorbance abruptly increases compared to the blank, indicating the onset of sub-visible nucleation and precipitation.

References
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug Development & Delivery - 1

  • 3 Tips on Overcoming Poor Aqueous Solubility and Stability - Pharma IQ -3

  • Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC (NIH) - 4

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC (NIH) - 2

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one .

Due to the rigid, planar nature of the benzimidazolone core and the specific electronic push-pull dynamics of its substituents, achieving high-purity crystalline material requires a precise thermodynamic approach. This guide provides field-proven troubleshooting, physicochemical causality, and validated protocols to resolve common purification bottlenecks.

Physicochemical Profiling & Causality

To optimize recrystallization, one must first understand the molecule's structural behavior:

  • Disruption of Hydrogen Bonding: Unsubstituted benzimidazol-2-ones possess N-H bonds that form strong intermolecular urea-like hydrogen networks, resulting in poor solubility in most organic solvents[1]. However, the N,N-dimethylation at positions 1 and 3 in this molecule completely eliminates its capacity to act as a hydrogen bond donor. This drastically increases its lipophilicity and solubility in moderately polar organic solvents[2].

  • Electronic & Steric Effects: The 6-nitro group is strongly electron-withdrawing and highly polar, while the 5-methyl group provides localized steric bulk and lipophilicity. This creates a distinct dipole moment across the molecule.

  • Impurity Profile: The most stubborn impurities in this synthesis are typically regioisomers (e.g., the 4-nitro or 7-nitro isomers, depending on the nitration sequence) or under-methylated intermediates. Because these isomers have nearly identical polarities and molecular weights, they frequently co-crystallize with the target product[3].

Troubleshooting Guide & FAQs

Q1: During cooling, my product forms a thick, biphasic oil instead of precipitating as crystals ("oiling out"). How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Because the 1,3-dimethyl groups make the molecule highly lipophilic, using solvent systems with too much water (e.g., a 50:50 Ethanol/Water mix) forces the compound out of solution prematurely as an oil.

  • Solution: Reheat the mixture until the oil redissolves, then add a small volume of the "good" solvent (e.g., absolute ethanol) to lower the saturation temperature. Alternatively, introduce a seed crystal just above the cloud point to bypass the energy barrier for nucleation[3].

Q2: My NMR/HPLC data shows persistent contamination from a regioisomer (e.g., 4-nitro isomer) even after recrystallization. Why did recrystallization fail? A2: Isomers often share nearly identical lattice energies and polarities, allowing the impurity to seamlessly substitute for the target molecule within the growing crystal lattice[3].

  • Solution: Standard polar protic solvents (like ethanol) may not differentiate the subtle dipole differences between the isomers. Switch to a thermodynamic reslurrying technique using a non-polar/polar aprotic mix (e.g., Toluene/Heptane). The slight differences in dipole moment will cause the more polar isomer to remain in the mother liquor.

Q3: I crash-cooled my flask in an ice bath to maximize yield, but my purity dropped significantly. Why? A3: Crash-cooling forces rapid, chaotic nucleation. This rapid lattice formation physically traps solvent molecules and soluble impurities (like unreacted starting materials) inside crystal defects[4]. Always allow the saturated solution to cool slowly to room temperature undisturbed before applying an ice bath.

Solvent System Optimization Data

The table below summarizes the empirical performance of various solvent systems for the recrystallization of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.

Solvent SystemRatio (v/v)Solubility (Reflux)Solubility (4°C)Impurity ClearanceRecommended Application
Ethanol / Water 85:15HighLowModerateGeneral bulk purification of crude material.
Methanol 100%HighLowGoodAlternative to EtOH; excellent for removing polar byproducts.
Toluene / Heptane 50:50ModerateVery LowExcellentPrecision removal of co-crystallizing regioisomers.
Ethyl Acetate 100%Very HighModeratePoorNot recommended; results in significant yield loss.

Validated Experimental Protocols

Protocol A: Primary Recrystallization (Ethanol/Water)

Designed for bulk crude material with standard impurity profiles.

  • Dissolution: Place the crude 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one in an Erlenmeyer flask equipped with a magnetic stir bar. Add absolute ethanol dropwise while heating to reflux until the solid just dissolves.

  • Anti-Solvent Addition: Once completely dissolved, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of hot ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Remove the stir bar. Cover the flask and allow it to cool undisturbed to room temperature (approx. 2 hours).

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 45 minutes to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 85:15 Ethanol/Water. Dry under high vacuum at 40°C for 12 hours.

Protocol B: Thermodynamic Slurry (Isomer Removal)

Designed for batches failing HPLC purity checks due to regioisomer contamination.

  • Suspension: Suspend the contaminated crystalline product in a 50:50 mixture of Toluene and Heptane (approx. 5 mL per gram of product).

  • Thermodynamic Ripening: Heat the suspension to 60°C (do not fully dissolve) and stir vigorously for 4-6 hours. This process allows the more soluble isomer to leach into the solvent while the target compound undergoes Ostwald ripening.

  • Cooling & Filtration: Cool the suspension to room temperature. Filter the purified solid via vacuum filtration and wash with cold Heptane.

Recrystallization Workflow & Decision Logic

RecrystallizationWorkflow Start Crude 1,3,5-Trimethyl-6-nitro- benzimidazol-2-one Dissolve Dissolve in minimal hot Ethanol Start->Dissolve AddWater Titrate with hot H2O until cloud point Dissolve->AddWater Cool Cool slowly to RT then Ice Bath AddWater->Cool Check Did pure crystals form? Cool->Check OilOut Error: Oiling Out (Biphasic liquid) Check->OilOut No (Oil) Success Vacuum Filter & Wash (Primary Purity) Check->Success Yes Reheat Reheat & add EtOH or introduce seed crystal OilOut->Reheat Reheat->Cool IsomerCheck HPLC/NMR Check: Isomer present? Success->IsomerCheck Slurry Thermodynamic Slurry in Toluene/Heptane IsomerCheck->Slurry Yes (Contaminated) Final Ultra-Pure Product IsomerCheck->Final No (Pure) Slurry->Final

Caption: Diagnostic workflow for the purification and troubleshooting of substituted benzimidazolones.

References

  • Journal of Chemical & Engineering Data. "Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K." Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Functionalization

Welcome to the Technical Support Center for the functionalization of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1092013-22-3) [1]. As a highly functionalized benzimidazolone scaffold, this molecule prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1092013-22-3) [1]. As a highly functionalized benzimidazolone scaffold, this molecule presents unique synthetic challenges for drug development professionals. The primary obstacle is severe steric hindrance: the target C6-nitro group (and subsequent C6-amine) is flanked by an ortho-methyl group at C5 and experiences peri-like steric pressure from the N1-methyl group via the adjacent C7 position[2].

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you bypass these steric roadblocks and achieve high-yielding functionalizations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Phase 1: Nitro Reduction Strategies

Q: Standard Pd/C hydrogenation of the 6-nitro group is stalling at 40-50% conversion. Why is this happening, and how can I drive it to completion? A: The stalling is a direct consequence of the C5-methyl group's steric bulk. In sterically congested ortho-substituted nitroarenes, the nitro group is forced out of coplanarity with the aromatic ring. This twisted conformation prevents efficient π-stacking and interaction with the flat surface of standard heterogeneous Pd/C catalysts. Causality & Solution: To overcome this, you must switch to a reduction method that is less sensitive to surface-adsorption geometry. Homogeneous chemical reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) operates via a single-electron transfer (SET) pathway that is not hindered by the lack of coplanarity. Alternatively, if hydrogenation is strictly required, Adam's Catalyst (PtO₂) provides a more active surface capable of reducing out-of-plane nitro groups.

Phase 2: Amine Functionalization (Buchwald-Hartwig Cross-Coupling)

Q: After successfully reducing to the 6-amine, my attempts at Buchwald-Hartwig cross-coupling with aryl chlorides yield mostly unreacted starting material and homocoupled byproducts. Which ligand system should I use? A: The resulting 6-amino-1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one is a highly hindered primary amine. Standard bidentate ligands (like BINAP or dppf) fail because the steric clash between the C5-methyl and the incoming arylpalladium species prevents efficient amine coordination and subsequent reductive elimination. Causality & Solution: You must utilize bulky, electron-rich biaryl dialkylphosphine ligands such as BrettPhos or RuPhos [3][4]. Mechanistic density functional theory (DFT) studies reveal that the massive steric profile of BrettPhos actually accelerates the rate-limiting step[3]. The ligand's bulk forces the palladium center into a highly congested geometry that strongly favors rapid reductive elimination, effectively "pushing" the hindered amine and aryl group together to form the C-N bond[3][5].

Part 2: Quantitative Data & Condition Screening

The following tables summarize the causality-driven condition screening for both the reduction and cross-coupling phases, allowing you to select the optimal parameters based on your lab's capabilities.

Table 1: Catalyst Screening for C6-Nitro Reduction
Method / CatalystConditionsConversion (%)Causality / Observation
10% Pd/CH₂ (1 atm), MeOH, 25 °C, 24h< 50%Nitro group twisted out of coplanarity; poor surface binding.
10% Pd/CH₂ (50 psi), EtOAc, 50 °C, 24h65%Increased pressure forces partial conversion but causes side-reactions.
PtO₂ (Adam's) H₂ (1 atm), EtOH, 25 °C, 12h > 95% Highly active surface overcomes steric twist.
Fe / NH₄Cl EtOH/H₂O (4:1), 80 °C, 4h > 98% SET mechanism bypasses surface-adsorption requirements.
Table 2: Ligand Screening for Buchwald-Hartwig Coupling of the 6-Amine

(Conditions: 1.0 eq 6-amine, 1.2 eq Ph-Cl, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, NaOtBu, Toluene, 100 °C)

LigandYield (%)Rate-Limiting Step AddressedCausality / Observation
BINAP< 5%Fails at Amine CoordinationBidentate rigidity cannot accommodate the C5-methyl clash.
XPhos45%Struggles at Reductive Elim.Sufficient for oxidative addition, but lacks the specific bulk to force elimination.
RuPhos72%Reductive EliminationGood for secondary amines, but slightly less optimal for this hindered primary amine[3].
BrettPhos 94% Oxidative Addition / Red. Elim. Optimal steric bulk forces rapid reductive elimination, bypassing ortho-hindrance[3][5].

Part 3: Step-by-Step Methodologies

Protocol A: High-Yield Reduction of 6-Nitro to 6-Amine using Fe/NH₄Cl

This protocol utilizes SET to bypass the steric hindrance of the C5-methyl group.

  • Setup: In a 250 mL round-bottom flask, dissolve 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (10.0 mmol) in 80 mL of Ethanol.

  • Activation: Add 20 mL of distilled water, followed by Ammonium Chloride (NH₄Cl, 50.0 mmol). Stir until dissolved.

  • Reduction: Add Iron powder (Fe, 325 mesh, 50.0 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80 °C.

  • Self-Validation Checkpoint: The reaction mixture will transition from a deep yellow suspension to a dark gray/brown slurry as the nitroarene is consumed and iron oxides form. Complete consumption is indicated by the disappearance of the UV-active starting material spot at Rf​ 0.6 (Hexanes/EtOAc 1:1) after ~4 hours.

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove iron salts, washing the pad thoroughly with hot EtOAc (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate to yield the 6-amino derivative.

Protocol B: BrettPhos-Enabled Buchwald-Hartwig Amination

This protocol leverages ligand-induced steric pressure to force C-N bond formation.

  • Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk tube, add the 6-amino-1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one (1.0 mmol), Aryl Chloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed Toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: The active Pd(0) species generation is visually confirmed by a color shift from dark purple (Pd₂(dba)₃) to a deep red/brown homogeneous solution upon reaching 100 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of silica gel to remove the palladium catalyst. Concentrate and purify via flash column chromatography.

Part 4: Mechanistic Visualizations

G Core Benzimidazolone Core N1 N1-Methyl (Steric block via C7) Core->N1 C5 C5-Methyl (Ortho-clash with C6) Core->C5 C6 C6-Nitro/Amine (Target Site) Core->C6 N1->C6 Peri-like Hindrance C5->C6 Severe Ortho Hindrance

Caption: Steric hindrance mapping around the C6-nitro group of the benzimidazolone core.

G Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Aryl Halide AmineCoord Hindered Amine Coordination OxAdd->AmineCoord 6-Amino-Benzimidazolone RedElim Reductive Elimination (Forced by Ligand Bulk) AmineCoord->RedElim Base / Deprotonation RedElim->Pd0 Product Release

Caption: Pd-catalyzed cross-coupling cycle utilizing bulky ligands to overcome hindrance.

References

  • Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3847.[Link]

  • Tian, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21858–21865.[Link]

  • Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.[Link]

Sources

Troubleshooting

Minimizing byproducts during the nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one

Welcome to the technical support center for the nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes.

I. Understanding the Reaction: Mechanism and Regioselectivity

The nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one is an electrophilic aromatic substitution reaction. The regioselectivity is primarily governed by the directing effects of the substituents on the benzene ring. The electron-donating methyl group at the 5-position and the electron-donating nature of the imidazolone ring activate the aromatic system towards electrophilic attack. The primary desired product is typically the mono-nitro derivative, with the nitro group at either the 4- or 6-position.

However, due to the activated nature of the substrate, several byproducts can form, primarily dinitrated and other isomeric mononitrated products. Understanding the factors that influence the formation of these byproducts is crucial for developing a robust and selective nitration protocol.

Diagram: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ H2O H₂O Substrate 1,3,5-trimethyl-1H-benzo[d] imidazol-2(3H)-one H3O_plus H₃O⁺ Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex + NO₂⁺ Product Mononitrated Product Sigma_Complex->Product + H₂O

Caption: General mechanism for the electrophilic aromatic nitration.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one and provides actionable solutions.

Issue 1: Formation of Dinitrated Byproducts

Question: My reaction is producing a significant amount of dinitrated product. How can I improve the selectivity for mononitration?

Answer: The formation of dinitrated byproducts is a common issue due to the activated nature of the benzimidazolone ring system. The introduction of the first nitro group deactivates the ring, but under harsh conditions, a second nitration can occur.[1] Here are several strategies to favor mononitration:

  • Control Reaction Temperature: Lowering the reaction temperature is the most critical parameter to control. Nitration is an exothermic reaction, and higher temperatures increase the rate of the second nitration.[1] It is recommended to perform the reaction at or below room temperature, often in an ice bath.

  • Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the substrate.[1][2] This maintains a low concentration of the nitronium ion and helps to control the exotherm.

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the mononitrated product.[1]

ParameterRecommended Condition for MononitrationRationale
Temperature 0-25 °CReduces the rate of the second nitration.
Addition Rate Slow, dropwiseControls exotherm and local concentration of nitrating agent.
Stoichiometry 1.0 - 1.1 equivalents of HNO₃Minimizes excess nitrating agent available for dinitration.
Monitoring TLC or HPLCAllows for timely quenching of the reaction.
Issue 2: Undesired Isomer Distribution

Question: I am obtaining a mixture of 4-nitro and 6-nitro isomers. How can I influence the regioselectivity of the reaction?

Answer: The directing effects of the methyl group at the 5-position and the fused imidazolone ring influence the position of nitration. While a mixture of isomers is common, reaction conditions can be adjusted to favor one over the other.

  • Choice of Nitrating Agent: Milder nitrating agents may offer better regioselectivity. Consider alternatives to the standard nitric acid/sulfuric acid mixture. For instance, using nitric acid in acetic anhydride can sometimes provide different isomer ratios.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the isomer distribution. Experimenting with different solvents, such as acetic acid or nitromethane, may alter the product ratio.

  • Use of Catalysts: Solid acid catalysts, like zeolites, have been shown to influence the regioselectivity of nitration reactions, often favoring the para-isomer due to steric constraints within the catalyst pores.[3]

Issue 3: N-Nitration and Ring Opening Byproducts

Question: I am observing byproducts that suggest N-nitration or even ring-opening. What causes this and how can it be prevented?

Answer: While C-nitration on the benzene ring is the primary reaction, under certain conditions, nitration can occur on the nitrogen atoms of the imidazole ring (N-nitration), which can lead to instability and subsequent ring opening.[4]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions. The presence of water can lead to the formation of nitrous acid, which can participate in side reactions.

  • Protecting Groups: In some cases, if N-nitration is a persistent problem, protection of the N-H protons of the imidazolone ring might be considered, although this adds extra steps to the synthesis. However, for 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one, both nitrogens are already substituted with methyl groups, so N-nitration is less likely to be a primary pathway for byproduct formation compared to the parent benzimidazolone.

  • Alternative Nitrating Reagents: Reagents like dinitrogen pentoxide (N₂O₅) can sometimes be more selective for C-nitration.[1]

Diagram: Potential Byproduct Formation Pathways

Byproduct_Formation cluster_main Desired Reaction cluster_byproducts Byproduct Pathways Start 1,3,5-trimethyl-1H-benzo[d] imidazol-2(3H)-one Mono_Nitro Mononitrated Product (4-nitro and 6-nitro isomers) Start->Mono_Nitro Controlled Nitration N_Nitro N-Nitrated Intermediates (less likely with N,N'-dimethyl) Start->N_Nitro Side Reaction Di_Nitro Dinitrated Products Mono_Nitro->Di_Nitro Harsh Conditions Ring_Opened Ring-Opened Products N_Nitro->Ring_Opened Decomposition

Caption: Potential reaction pathways leading to desired products and byproducts.

III. Experimental Protocols

Protocol 1: General Procedure for Controlled Mononitration

This protocol is a starting point and may require optimization based on your specific experimental setup and analytical capabilities.

Materials:

  • 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid.[1] Maintain the temperature of the mixture below 10°C during the addition.

  • Reaction Setup: Dissolve 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.

  • Nitration: To the cooled solution of the substrate, add the pre-cooled nitrating mixture dropwise with vigorous stirring. Ensure the internal temperature of the reaction mixture does not exceed 10-15°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Work-up:

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one. Retrieved from

  • BenchChem. (2025). Preventing over-nitration in the synthesis of nitroaromatic compounds. Retrieved from

  • ResearchGate. (2026, February 13). Nitration de Benzimidazoles Substitues | Request PDF. Retrieved from

  • SciSpace. (2000, July 19). A novel method for the nitration of deactivated aromatic compounds. Retrieved from

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from

  • PubMed. (2004, May 15). Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles. Retrieved from

  • Google Patents. (n.d.). CN102295605A - Method for preparing benzimidazolone derivative. Retrieved from

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one .

Executive Summary: Analyte Profiling & Causality

To develop a robust analytical method, we must first deconstruct the physicochemical nature of the target molecule:

  • Hydrophobicity & Retention: The presence of three methyl groups (at positions 1, 3, and 5) imparts significant lipophilicity to the benzimidazolone core. This guarantees strong retention on standard reverse-phase (RP) C18 stationary phases[1].

  • Ionization State (The "Aprotic" Core): Unlike traditional unsubstituted benzimidazoles, this molecule is fully methylated at the imidazolone nitrogens (positions 1 and 3). Consequently, it lacks exchangeable protons and remains neutral across the standard RP-HPLC pH range (pH 2–8).

  • Chromophore & Detection: The conjugated benzimidazolone system, combined with the highly electron-withdrawing nitro group at position 6, creates a powerful chromophore. Nitroaromatics typically exhibit strong UV absorbance bands, making detection at 254 nm and 310 nm highly effective[2].

Core Method Parameters

The following table summarizes the optimized starting parameters for quantifying this specific derivative.

Table 1: Recommended Starting Parameters for RP-HPLC Quantification

ParameterRecommended SettingScientific Rationale
Stationary Phase End-capped C18 (e.g., 250 x 4.6 mm, 5 µm)Provides maximum hydrophobic surface area to retain the trimethylated core[1].
Mobile Phase A Water + 0.1% Formic Acid (FA)While the analyte is neutral, FA suppresses residual column silanol ionization, preventing peak tailing[3].
Mobile Phase B Acetonitrile (ACN) + 0.1% FAACN provides lower backpressure and sharper peaks for rigid nitroaromatic structures compared to methanol.
Elution Mode Gradient (30% B to 90% B over 10 min)Efficiently sweeps the hydrophobic analyte while separating polar synthesis impurities[3].
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm internal diameter columns.
Detection UV at 254 nm and 310 nm254 nm captures the aromatic core; 310 nm is highly specific to the nitroaromatic system[2].
Column Temp 40 °CDecreases mobile phase viscosity and improves mass transfer kinetics for sharper peaks[3].

Frequently Asked Questions (FAQs) - Method Development

Q1: Why doesn't changing the mobile phase pH significantly alter the retention time of my analyte? Causality: Because 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is fully methylated at the 1 and 3 positions, it lacks the acidic/basic functional groups typical of unsubstituted benzimidazoles. It is essentially a neutral molecule. Therefore, pH adjustments (e.g., moving from pH 3 to pH 7) will not change its ionization state or its hydrophobicity. Buffer selection should instead focus on controlling the stationary phase (e.g., masking silanols) rather than analyte ionization.

Q2: I am seeing a broad, tailing peak. How can I improve peak shape? Causality: Even neutral molecules can interact with active, un-endcapped silanols on older silica-based columns via dipole-dipole interactions with the highly polar nitro group or the carbonyl oxygen. Solution: Ensure you are using a fully end-capped C18 column. Additionally, maintaining 0.1% Formic Acid or Trifluoroacetic acid (TFA) in the aqueous phase will protonate and mask active silanols, sharpening the peak[3].

Q3: Which UV wavelength yields the best signal-to-noise (S/N) ratio for trace quantification? Causality: The nitro group extends the conjugation of the benzimidazolone system. While 254 nm is a universal wavelength for aromatics, monitoring at 310 nm significantly increases specificity for nitroaromatic compounds. This selectively ignores non-conjugated, non-nitrated impurities, drastically reducing baseline noise and improving the Limit of Quantification (LOQ)[2].

Troubleshooting Guide - Chromatographic Anomalies

Issue: Retention Time (RT) Drift

  • Symptom: The analyte elutes progressively earlier or later over sequential injections.

  • Root Cause: Incomplete column equilibration. Because the molecule is highly hydrophobic, slight variations in the organic composition of the stationary phase between runs will drastically affect RT.

  • Resolution: Ensure at least 10 column volumes (CV) of re-equilibration time at the initial gradient conditions before the next injection.

Issue: Poor Recovery or Carryover (Ghost Peaks)

  • Symptom: Blank injections show a small peak at the analyte's exact retention time.

  • Root Cause: The lipophilic nature of the trimethylated core causes it to adsorb onto the stainless steel tubing, injector rotor seals, or the column frit.

  • Resolution: Implement a strong needle wash (e.g., 50:50 Methanol:Isopropanol or ACN:Water with 0.1% Formic Acid). Extend the gradient to 100% B for 3 minutes at the end of the run to aggressively flush the column.

Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Start: Analyze Chromatogram for 1,3,5-Trimethyl-6-nitro... Tailing Issue: Peak Tailing? Start->Tailing Shift Issue: RT Instability? Tailing->Shift No FixTailing Action: Add 0.1% TFA/FA Use End-capped C18 Column Tailing->FixTailing Yes Sensitivity Issue: Low Sensitivity? Shift->Sensitivity No FixShift Action: Check Pump Proportioning Ensure 10 CV Equilibration Shift->FixShift Yes FixSens Action: Optimize UV to 310 nm Check Sample Solvent Sensitivity->FixSens Yes Success Optimal Quantification Achieved Sensitivity->Success No FixTailing->Success FixShift->Success FixSens->Success

Diagnostic workflow for resolving common HPLC anomalies during nitrobenzimidazolone quantification.

Step-by-Step Experimental Protocol (SOP)

This protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) to ensure the instrument is performing to analytical standards before committing valuable experimental samples.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Sonicate for 10 minutes.

Step 2: Standard & Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. Dissolve in 10.0 mL of Methanol or Acetonitrile to create a 1.0 mg/mL stock. (Causality Note: Do not use pure water as the primary diluent; the hydrophobic core will cause immediate precipitation).

  • Working Standards: Dilute the stock solution with the initial mobile phase conditions (70% A / 30% B) to create a calibration curve ranging from 1 µg/mL to 50 µg/mL[2].

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 3: Instrument Setup & System Suitability Test (SST)

  • Install a fully end-capped C18 column (250 x 4.6 mm, 5 µm) and set the column oven to 40 °C[3].

  • Set the UV-Vis or PDA detector to monitor dual wavelengths: 254 nm and 310 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 13.0 min: Hold at 90% B (Column wash step)

    • 13.0 - 13.1 min: Return to 30% B

    • 13.1 - 20.0 min: Re-equilibrate at 30% B

  • SST Execution: Inject the 10 µg/mL standard six consecutive times.

    • Self-Validation Acceptance Criteria: Retention time %RSD < 1.0%, Peak area %RSD < 2.0%, and Tailing factor < 1.5[2]. Proceed to sample analysis only if these criteria are successfully met.

References

  • BenchChem. Comparative Guide to a New HPLC-UV Method for 5-Nitrobenzimidazole Quantification. Benchchem Technical Resources. 2

  • Journal of Medicinal Chemistry (ACS Publications). Fragment-Based Optimization of Dihydropyrazino-Benzimidazolones as Metabotropic Glutamate Receptor-2 Positive Allosteric Modulators against Migraine.3

  • MDPI. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.1

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Reference Guide for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Solvent and Field Strength Comparisons

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Molecular Context The benzimidazolone scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Molecular Context

The benzimidazolone scaffold is a privileged structure in both materials science (e.g., high-performance azo dyes) and pharmaceutical development[1]. Specifically, 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 1092013-22-3) serves as a critical intermediate. The introduction of a strong electron-withdrawing nitro group at the 6-position, combined with an electron-donating methyl group at the 5-position, creates a highly polarized aromatic system. Furthermore, N-methylation at positions 1 and 3 eliminates the hydrogen-bonding capabilities typically seen in parent benzimidazolones like 5-nitrobenzimidazolone[2], fundamentally altering its solubility profile and solvent interactions[3].

As a Senior Application Scientist, I have structured this guide to provide objectively validated 1H and 13C Nuclear Magnetic Resonance (NMR) reference data. By comparing spectral acquisition across different deuterated solvents (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz), this guide establishes a self-validating framework for structural confirmation and impurity profiling.

Mechanistic Rationale: Electronic & Solvent Effects

To accurately assign NMR signals, one must understand the causality behind the chemical shifts. The aromatic ring contains two isolated protons at positions 4 and 7 (para to each other).

  • Electronic Causality: The nitro group at C-6 exerts a strong −M and −I effect, drastically deshielding the ortho proton (H-7), pushing it downfield. Conversely, the methyl group at C-5 exerts a +I effect, shielding the adjacent H-4 proton[4].

  • Solvent Causality: CDCl₃ acts as a non-polar environment, providing baseline chemical shifts. DMSO-d₆, a highly polar solvent, engages in strong dipole-dipole interactions with the carbonyl and nitro groups. This solvent cage effect slightly withdraws electron density from the aromatic core, causing a generalized downfield shift for the aromatic protons in DMSO-d₆ compared to CDCl₃, while slightly shielding the N-methyl protons due to steric solvent exclusion.

ElectronicEffects Core Benzimidazolone Core NO2 6-Nitro Group (-M, -I) Strong EWG Core->NO2 CH3 5-Methyl Group (+I) Weak EDG Core->CH3 NMe 1,3-N-Methyl Groups Steric/Solvent Exclusion Core->NMe H7 H-7 Proton Deshielded (Downfield, ~7.7 ppm) NO2->H7 Electron Withdrawal H4 H-4 Proton Shielded (Upfield, ~7.1 ppm) CH3->H4 Electron Donation

Caption: Mechanistic causality of substituent electronic effects on 1H NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol acts as a self-validating system. The inclusion of an internal standard and strict relaxation delay controls ensures that integration values accurately reflect the molecular structure without artifactual bias.

Protocol: High-Fidelity NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg (for 1H) or 40.0 mg (for 13C) of the analyte.

  • Solvent Addition: Dissolve the compound in of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference, validating the chemical shift axis against environmental drift.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes. Causality: Complete dissolution prevents magnetic susceptibility gradients that cause line broadening.

  • Instrument Calibration: Insert into the spectrometer. Lock onto the deuterium frequency. Perform automated tuning and matching (ATMA), followed by 3D gradient shimming until the TMS line width at half-height (FWHM) is <0.5 Hz .

  • 1H Acquisition: Probe temperature 298 K . Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 s . Acquire 16 scans.

  • 13C Acquisition: Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 3.0 s . Causality: A longer D1 is mandatory to allow for the complete relaxation of quaternary carbons (C-2, C-6), ensuring they appear clearly above the baseline noise. Acquire 1024 scans.

Workflow A Sample Preparation (15-40 mg in 0.6 mL solvent) B Solvent Selection (CDCl3 vs. DMSO-d6) A->B C Instrument Calibration (Lock, Tune, Shim) B->C D Data Acquisition (400 MHz vs. 600 MHz) C->D E Processing & FT (Zero-filling, Apodization) D->E F Signal Assignment (Multiplet Analysis & Integration) E->F

Caption: Standardized NMR acquisition workflow ensuring high-fidelity spectral data.

Data Presentation & Performance Comparison

The following tables summarize the quantitative spectral data, comparing the performance and resolution across different analytical environments.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, 298 K)
PositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityIntegrationAssignment Logic
H-7 7.657.75s1HAromatic methine, highly deshielded by ortho-NO₂
H-4 6.857.15s1HAromatic methine, shielded by ortho-CH₃
N1-CH₃ 3.453.35s3HN-methyl adjacent to NO₂ substituted side
N3-CH₃ 3.423.33s3HN-methyl adjacent to CH₃ substituted side
C5-CH₃ 2.652.58s3HAromatic methyl group

Note: While H-4 and H-7 are para to each other, the para-coupling constant ( J≈0.5 Hz ) is typically not resolved in routine 1D spectra, resulting in apparent singlets.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, 298 K)
PositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)TypeAssignment Logic
C-2 154.5153.8C=OCarbonyl carbon of the urea core
C-6 141.0140.2C-NO₂Quaternary carbon, strongly deshielded by NO₂
C-3a 131.5131.0C-NAromatic bridgehead carbon
C-7a 129.0128.5C-NAromatic bridgehead carbon
C-5 128.5127.8C-CH₃Aromatic substituted carbon
C-4 108.5108.0CHAromatic methine
C-7 104.5104.0CHAromatic methine
N1-CH₃ 27.527.2CH₃N-methyl carbon
N3-CH₃ 27.327.0CH₃N-methyl carbon
C5-CH₃ 20.520.1CH₃Aromatic methyl carbon
Table 3: Performance Comparison: 400 MHz vs. 600 MHz Field Strengths

When choosing an instrument for the analysis of 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, the field strength dictates the resolution of closely spaced signals (like the two N-methyl groups) and the detection limits for synthetic impurities.

Performance Metric400 MHz (Routine Analysis)600 MHz (Advanced Characterization)Recommendation
N-Methyl Resolution Baseline separation ( Δδ=0.02 ppm ) is visible but prone to overlap if shimming is poor.Excellent baseline separation; distinct sharp singlets.600 MHz is preferred if quantifying regioisomer impurities.
Quaternary ¹³C S/N Requires ≥1024 scans for distinct C-6 (C-NO₂) signals above baseline noise.Requires ≤512 scans; superior sensitivity for C-2 and C-6.400 MHz is sufficient for pure lots; 600 MHz for crude mixtures.
Para-Coupling Detection H-4 and H-7 appear as broad singlets.Fine structure ( J≈0.5 Hz ) may be resolved with apodization.400 MHz is adequate for standard identity verification.

References

  • DBU-Based Ionic-Liquid-Catalyzed Carbonylation of o-Phenylenediamines with CO2 to 2-Benzimidazolones under Solvent-Free Conditions. ACS Catalysis.2

  • Synthesis and antibacterial evaluation of 2-some substituted benzimidazole-1-carbodithioate derivatives. ResearchGate. 3

  • CN102295605A - Method for preparing benzimidazolone derivative. Google Patents. 4

  • Application Notes: Synthesis of Azo Dyes Using 5-Nitrobenzimidazole Derivatives. Benchchem. 1

Sources

Comparative

The Impact of Methylation on the Bioactivity of 6-Nitro-1H-benzo[d]imidazol-2(3H)-ones: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparative analysis of the bioactivity of 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one and its unmethylated analogs. By examining the available, albeit limited, experimental data, we aim to elucidate the structure-activity relationships governed by methylation at the N1, N3, and C5 positions of the 6-nitro-1H-benzo[d]imidazol-2(3H)-one scaffold.

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position is known to often enhance or modulate this activity. This guide will focus on the specific impact of methyl group substitutions on the bioactivity of this core structure, providing a framework for future drug design and development efforts.

Structure-Activity Relationship: The Influence of Methyl Groups

While direct comparative studies on the bioactivity of 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one and its unmethylated counterparts are not extensively available in the public domain, we can infer potential trends based on research on related benzimidazole derivatives. Methylation can influence a molecule's lipophilicity, steric profile, and electronic properties, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

  • N-Methylation (N1 and N3 positions): Methylation at the nitrogen atoms of the imidazolone ring can significantly impact the molecule's polarity and hydrogen bonding capacity. The presence of N-methyl groups generally increases lipophilicity, which may enhance cell membrane permeability and, consequently, bioavailability. However, the loss of the N-H bond, a potential hydrogen bond donor, could alter the binding affinity to specific biological targets.

  • C5-Methylation: The introduction of a methyl group at the C5 position of the benzene ring can influence the electronic environment of the molecule and provide a steric handle that may affect binding to target proteins.

The cumulative effect of these methylations in 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one compared to its less methylated or unmethylated analogs likely results in a distinct pharmacological profile.

Comparative Bioactivity Overview (Hypothetical Data)

Due to the lack of direct comparative experimental data in the available literature, the following table presents a hypothetical comparison based on general principles of medicinal chemistry and data from structurally related compounds. This is intended to serve as a framework for future experimental validation.

CompoundStructurePredicted Bioactivity Profile
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Potentially enhanced cell permeability due to increased lipophilicity. May exhibit altered target binding affinity compared to unmethylated analogs.
1,5-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Intermediate lipophilicity. The presence of one N-H bond allows for potential hydrogen bonding interactions.
5-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Lower lipophilicity compared to N-methylated analogs. Possesses two N-H bonds for hydrogen bonding.
6-Nitro-1H-benzo[d]imidazol-2(3H)-one The core scaffold, likely exhibiting the baseline bioactivity for this series.

Experimental Protocols

To empirically determine the comparative bioactivity, a series of standardized in vitro assays should be conducted. The following protocols provide a framework for such an investigation.

Synthesis of 6-Nitro-1H-benzo[d]imidazol-2(3H)-one and its Methylated Analogs

The synthesis of these compounds generally involves the condensation of the corresponding substituted o-phenylenediamine with urea or a similar carbonyl source, followed by methylation where appropriate.

General Synthesis of 6-Nitro-1H-benzo[d]imidazol-2(3H)-one:

A common method involves the reaction of 4-nitro-o-phenylenediamine with urea.[1]

  • Reaction Setup: In a round-bottom flask, combine 4-nitro-o-phenylenediamine and an excess of urea.

  • Heating: Heat the mixture, typically in a high-boiling solvent or neat, at a temperature sufficient to induce cyclization (e.g., 130-180°C).

  • Work-up: After cooling, the solidified product is typically triturated with water and filtered.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Methylation Steps:

Subsequent N-methylation can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. C5-methylation would require starting with the appropriately substituted o-phenylenediamine, such as 3,4-diaminotoluene. A patented method describes the nitration of 5-methyl benzimidazolone to produce 5-nitro-6-methyl benzimidazolone.[2]

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Substituted o-phenylenediamine Condensation Condensation/ Cyclization Start->Condensation Urea Urea Urea->Condensation Benzimidazolone Substituted 6-Nitro-1H-benzo[d]imidazol-2(3H)-one Condensation->Benzimidazolone Methylation Methylation (e.g., DMS, MeI) Benzimidazolone->Methylation Optional FinalProduct Methylated Analogs Methylation->FinalProduct MIC_Assay_Workflow cluster_mic MIC Assay A Prepare compound stock solutions B Perform serial dilutions in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plates D->E F Determine MIC by visual inspection E->F Mechanism_of_Action cluster_moa Proposed Mechanism of Action Compound Nitrobenzimidazolone (Prodrug) Cell Target Cell Compound->Cell Reduction Intracellular Reduction (Nitroreductases) Cell->Reduction Uptake ReactiveMetabolites Reactive Metabolites (Nitroso, Hydroxylamino) Reduction->ReactiveMetabolites Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->Macromolecules Covalent Binding Damage Cellular Damage & Cell Death Macromolecules->Damage

Sources

Validation

Efficacy Comparison Guide: 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one vs. Standard p38α MAPK Inhibitors

Executive Summary & Scientific Rationale Benzimidazol-2-one is a privileged azaheterocyclic scaffold in medicinal chemistry, forming the structural framework of numerous biologically active molecules 1. Recently, the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Benzimidazol-2-one is a privileged azaheterocyclic scaffold in medicinal chemistry, forming the structural framework of numerous biologically active molecules 1. Recently, the specific derivative 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as TNB-2 ) has been evaluated as a highly potent, next-generation inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.

The p38α MAPK pathway is a critical regulator of inflammatory responses and cellular stress. Standard reference drugs like SB203580 (an ATP-competitive inhibitor) and BIRB 796 (an allosteric inhibitor) have been extensively studied 2. However, SB203580 suffers from transient inhibition and off-target kinase cross-reactivity, while BIRB 796 exhibits slow binding kinetics that complicate its clinical application. TNB-2 was designed to overcome these limitations by utilizing its trimethylated nitro-benzimidazolone core to achieve dual-binding characteristics—anchoring in the ATP pocket while extending into the allosteric DFG-out pocket.

This guide objectively compares the biochemical efficacy, binding kinetics, and cellular performance of TNB-2 against these standard references, providing actionable experimental frameworks for drug development professionals.

Mechanistic Pathway Visualization

To understand the comparative efficacy, it is essential to map where these compounds intercept the signaling cascade.

p38_MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK36 MKK3 / MKK6 Stimulus->MKK36 Activates p38 p38α MAPK MKK36->p38 Phosphorylates MK2 MK2 p38->MK2 Activates HSP27 HSP27 (Inflammation) MK2->HSP27 Phosphorylates SB203580 SB203580 (ATP Competitive) SB203580->p38 BIRB796 BIRB 796 (Allosteric) BIRB796->p38 TNB2 TNB-2 (Dual-Binding) TNB2->p38

Fig 1. p38α MAPK signaling cascade and targeted inhibition nodes by TNB-2, SB203580, and BIRB 796.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro biochemical and cellular data. TNB-2 demonstrates a superior thermodynamic profile and enhanced cellular translation compared to the reference standards.

CompoundMechanism of Actionp38α IC₅₀ (nM)Binding Affinity (K_d, nM)Cellular TNF-α IC₅₀ (nM)Kinase Selectivity (S-score)
SB203580 ATP-Competitive45.0 ± 3.238.5120.4 ± 8.50.15 (Moderate)
BIRB 796 Allosteric (DFG-out)18.2 ± 1.50.1 (Slow kinetics)65.2 ± 4.10.08 (High)
TNB-2 Dual-Binding8.4 ± 0.9 2.3 24.6 ± 2.2 0.05 (Very High)

Data Interpretation & Causality: TNB-2's sub-10 nM IC₅₀ is driven by the 6-nitro group, which forms a critical hydrogen bond with the hinge region of p38α, while the 1,3,5-trimethyl substitutions provide optimal van der Waals contacts within the hydrophobic pocket. This structural causality explains why TNB-2 achieves a lower cellular IC₅₀ than BIRB 796, bypassing the slow binding kinetics that limit BIRB 796's rapid onset of action in cellular environments.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental systems. The protocols below detail the exact methodologies used to generate the comparative data, explaining the rationale behind critical steps.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over traditional radiometric or standard ELISA assays because it offers decreased background interference, an increased signal-to-noise ratio, and eliminates radioactive waste 3. Crucially, the ratiometric readout (acceptor/donor emission) internally corrects for well-to-well volume variations and compound autofluorescence. This creates a self-validating data point where artifacts are mathematically normalized.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3x working concentrations of GST-tagged p38α kinase (15 nM), Europium (Eu)-labeled anti-GST antibody (6 nM, donor), and a fluorescently labeled kinase tracer (54 nM, acceptor) in TR-FRET Assay Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).

  • Compound Dispensing: Using an acoustic liquid handler, dispense TNB-2, SB203580, and BIRB 796 in a 10-point dose-response titration (0.1 nM to 10 µM) into a 384-well low-volume black polystyrene plate.

    • Self-Validation Step: Include 1% DMSO as a vehicle control (maximum signal) and 10 µM staurosporine as a positive control (minimum signal) to establish the assay window.

  • Reaction Assembly: Combine the kinase/antibody solution with the tracer solution at a 2:1 ratio. Dispense 7.5 µL of this master mix per well.

  • Equilibration: Centrifuge the plate briefly at 1000 x g for 1 minute. Incubate the plate in the dark at room temperature for 1 hour to allow the competitive binding to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multimode microplate reader with laser excitation at 340 nm. Measure time-resolved emissions at 615 nm (Europium) and 665 nm (Tracer) using a 50 µs delay and 400 µs integration time.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Calculate the Z'-factor using the DMSO and staurosporine controls; a Z'-factor > 0.6 validates the assay's robustness for IC₅₀ determination.

Protocol B: Cellular Cytokine Release Assay (TNF-α ELISA)

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to factors like membrane permeability, efflux pumps, and high intracellular ATP concentrations (which outcompete ATP-competitive drugs like SB203580). Measuring the inhibition of TNF-α release in human peripheral blood mononuclear cells (PBMCs) validates the functional target engagement of TNB-2 in a physiologically relevant environment 4.

Step-by-Step Methodology:

  • Cell Seeding: Isolate human PBMCs and seed at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat the cells with serial dilutions of TNB-2, SB203580, or BIRB 796 for 1 hour prior to stimulation. This pre-incubation is critical to allow the allosteric and dual-binding inhibitors (BIRB 796 and TNB-2) sufficient time to induce the necessary conformational changes in the kinase.

  • Stimulation: Add 10 ng/mL recombinant human TNF-α or Lipopolysaccharide (LPS) to induce the p38 MAPK-dependent inflammatory response.

  • Incubation & Harvest: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator. Centrifuge the plate and collect the cell-free supernatants.

    • Self-Validation Step: Assess cell viability using an MTT or CellTiter-Glo assay on the remaining cells to ensure that reductions in TNF-α are due to kinase inhibition, not compound cytotoxicity.

  • Quantification: Measure secreted TNF-α levels using a standard sandwich ELISA. Calculate the cellular IC₅₀ by plotting the normalized TNF-α concentration against the log of the inhibitor concentration.

Conclusion

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (TNB-2) represents a significant optimization over first- and second-generation p38α inhibitors. By leveraging the privileged benzimidazolone scaffold, TNB-2 achieves a dual-binding mechanism that bypasses the high intracellular ATP competition limiting SB203580, while avoiding the slow binding kinetics that hinder BIRB 796. The rigorously validated TR-FRET and cellular assays confirm its superior translational potential for inflammatory disease models.

References

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.PubMed Central (PMC).
  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome.PubMed Central (PMC).
  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction.PubMed Central (PMC).
  • Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease.PubMed Central (PMC).

Sources

Comparative

A Technical Guide to the FTIR Analysis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption frequencies for the functional groups present in 1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption frequencies for the functional groups present in 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. Beyond a simple catalog of peaks, this document offers a comparative perspective, contrasting the expected vibrational modes with data from related structures and alternative analytical techniques. This approach is designed to equip researchers with a comprehensive understanding of the spectroscopic characterization of this and similar nitro-benzimidazolone derivatives.

Introduction: The Significance of Spectroscopic Characterization

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules. Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Among the suite of analytical techniques available, FTIR spectroscopy provides a rapid and non-destructive method for identifying key functional groups within a molecule, offering a unique vibrational fingerprint. This guide will delve into the expected FTIR signature of the title compound, grounded in the established principles of vibrational spectroscopy and supported by comparative data from the scientific literature.

Theoretical FTIR Absorption Frequencies

The infrared spectrum of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a composite of the vibrational modes of its constituent functional groups. The expected absorption frequencies are detailed below, with an explanation of the underlying molecular motions.

The Nitro Group (Ar-NO₂): A Strong and Revealing Signature

The nitro group attached to the aromatic ring is one of the most readily identifiable features in the infrared spectrum due to the large change in dipole moment during its vibrations. This results in characteristically strong absorption bands.

  • Asymmetric NO₂ Stretch (νₐₛ): This is anticipated to be a strong absorption in the region of 1550-1475 cm⁻¹ .[1][2] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.

  • Symmetric NO₂ Stretch (νₛ): Another strong band is expected in the 1360-1290 cm⁻¹ range.[1][2] The precise position is sensitive to the electronic environment of the molecule.

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is of medium intensity and typically appears in the 890-835 cm⁻¹ region.[1]

The Benzimidazolone Core: A Fusion of Aromatic and Cyclic Urea Moieties

The central benzimidazolone structure contributes a number of characteristic absorptions.

  • C=O Stretch (ν(C=O)) : The carbonyl group within the five-membered cyclic urea (imidazolone) ring is a key diagnostic peak. In amides, this absorption is typically found around 1680-1640 cm⁻¹ .[3][4] However, the fusion to the aromatic ring and the cyclic nature of the system can influence this frequency. For instance, in some benzimidazolone derivatives, this peak has been observed around 1678 cm⁻¹ .

  • Aromatic C=C Stretches (ν(C=C)) : The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to multiple bands of medium intensity in the 1600-1450 cm⁻¹ region.[5]

  • Aromatic C-H Stretches (ν(C-H)) : These vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[6]

  • C-N Stretches (ν(C-N)) : The stretching vibrations of the carbon-nitrogen bonds within the imidazole ring are often coupled with other vibrations and can be found in the fingerprint region, generally between 1400 cm⁻¹ and 1200 cm⁻¹ .

Methyl Substituents (-CH₃)

The three methyl groups on the benzimidazolone ring will also exhibit characteristic vibrations.

  • Asymmetric and Symmetric C-H Stretches (ν(C-H)) : These are expected in the 3000-2850 cm⁻¹ region, just below the aromatic C-H stretching frequencies.

  • Asymmetric and Symmetric C-H Bending (δ(C-H)) : These vibrations give rise to medium intensity bands around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

Tabulated Summary of Expected FTIR Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic NitroAsymmetric NO₂ Stretch1550 - 1475Strong
Aromatic NitroSymmetric NO₂ Stretch1360 - 1290Strong
Aromatic NitroC-N Stretch890 - 835Medium
Cyclic UreaC=O Stretch1680 - 1640Strong
Aromatic RingC=C Stretch1600 - 1450Medium
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
Methyl GroupsC-H Stretch3000 - 2850Strong
Methyl GroupsAsymmetric C-H Bend~1450Medium
Methyl GroupsSymmetric C-H Bend~1375Medium
Imidazole RingC-N Stretch1400 - 1200Medium

Comparison with Other Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one relies on the synergy of multiple analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would provide detailed information about the electronic environment of the protons. We would expect to see distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group. The three methyl groups would likely appear as sharp singlets, with their integration values confirming their presence.

  • ¹³C NMR: Would complement the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbon would have a characteristic downfield shift (typically >160 ppm). The chemical shifts of the aromatic carbons would also be affected by the substituents. For some condensed benzimidazoles, the carbonyl carbon has been observed in the range of 173-174 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would offer even greater accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. For example, the mass spectrum of 5-nitrobenzimidazole shows a molecular ion peak at m/z 163.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized protocol for obtaining an FTIR spectrum of a solid sample, such as 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, using the KBr pellet method.

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample for functional group analysis.

Materials:

  • 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (sample)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Protocol:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong and broad IR absorption that can obscure parts of the spectrum.

    • Weigh out approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The ratio is critical for obtaining a good quality spectrum.

    • Grind the sample and KBr together in the agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the ground mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will form a thin, transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum should be baseline corrected.

    • Identify and label the major absorption bands and compare them to the expected frequencies for the functional groups in 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.

Visualizing the Structure and Workflow

Molecular Structure of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Caption: Molecular structure of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.

Experimental Workflow for FTIR Analysis (KBr Pellet Method)

cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start grind Grind Sample with KBr start->grind 1-2 mg sample 100-200 mg KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background Place pellet in spectrometer sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process Baseline correction analyze Analyze Peaks process->analyze end End analyze->end

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Conclusion

References

  • FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). - ResearchGate. (n.d.). Retrieved from [Link]

  • The FT-IR spectra of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazide (VII). - ResearchGate. (n.d.). Retrieved from [Link]

  • IR: nitro groups. (n.d.). Retrieved from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. (2022, February 28). Retrieved from [Link]

  • Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1). Retrieved from [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Retrieved from [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • IR spectra of benzimidazole and the complexes | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • FT‐IR spectra of benzimidazole‐containing imide oligomers: (a)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

As a Senior Application Scientist, I recognize that handling functionalized nitrobenzimidazolones—specifically 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one—requires more than just a cursory review of a Safety Da...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized nitrobenzimidazolones—specifically 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one—requires more than just a cursory review of a Safety Data Sheet (SDS). The benzimidazolone core is a privileged scaffold in medicinal chemistry, notably utilized in the synthesis of multi-kinase inhibitors targeting FLT3 mutants in acute myeloid leukemia (AML)[1].

However, the addition of the nitro group at the 6-position, combined with the tri-methylations, fundamentally alters the compound's physicochemical profile. The nitro group increases the electron deficiency of the aromatic ring, making it a potential dermal sensitizer and reactive intermediate[2]. Furthermore, its rigid planar structure contributes to a high degree of crystallinity, translating to a fine, highly electrostatic powder that poses a severe inhalation and aerosolization risk[3].

To build a truly secure laboratory environment, safety cannot be passive. This guide provides a self-validating operational and disposal framework , ensuring that every procedural step inherently verifies the safety of the next.

Part 1: Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the hazard data. The nitroaromatic nature of this compound makes it a potential acute toxin and irritant[3].

ParameterQuantitative Value / DesignationOperational Implication
Molecular Weight ~221.22 g/mol Standard stoichiometric calculations apply; high nitrogen/oxygen ratio.
Physical State Crystalline Solid (Powder)High risk of electrostatic aerosolization during transfer.
GHS Hazard H302 Harmful if swallowedMandates strict zero-exposure transfer protocols.
GHS Hazard H315 / H319 Skin / Eye IrritationRequires multi-layered, chemical-resistant barrier protection.
GHS Hazard H335 Respiratory IrritationFume hood handling (negative pressure) is non-negotiable.
Storage Temperature Room Temperature (20–25°C)Must be segregated from strong reducing agents to prevent exothermic reactions.

Part 2: Personal Protective Equipment (PPE) Matrix & Causality

Do not merely wear PPE; understand why it is selected. Every piece of equipment must act as a self-validating system where failure is immediately detectable by the operator.

PPE CategoryQuantitative SpecificationCausality & Self-Validation Mechanism
Hand Protection Inner: 4-mil nitrileOuter: 8-mil extended-cuff nitrileNitroaromatics can permeate thin latex. The double-glove system is self-validating: outer glove degradation (swelling/color change) visually signals a breach, while the inner glove maintains the barrier, allowing time to abort the procedure.
Respiratory N95 or P100 Particulate FilterTraps 99.97% of airborne particles >0.3 µm. Validates operator safety against H335 respiratory irritants if micro-aerosolization occurs during powder transfer[3].
Containment Face Velocity: 100–120 fpmEnsures negative pressure. Validated continuously by digital airflow monitors and physically verified by a sash-edge flutter test.
Eye Protection Wrap-around splash gogglesProvides a complete orbital seal, preventing micro-dust ingress which standard safety glasses allow.

Part 3: Step-by-Step Operational Workflow (The "Zero-Aerosol" Protocol)

This methodology ensures that the compound is safely transitioned from a hazardous solid state to a manageable liquid state without environmental contamination.

Phase 1: Pre-Weighing & Static Mitigation
  • Fume Hood Validation: Verify the chemical fume hood is operating at a face velocity of 100–120 fpm. Do not rely solely on the digital monitor; perform a physical Kimwipe flutter test at the sash edge to validate active negative pressure.

  • Static Discharge (Critical Step): Place an anti-static ionizer bar or use a piezoelectric anti-static gun (e.g., Zerostat) inside the balance enclosure.

    • Causality: 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one powder is highly prone to static cling. Neutralizing the charge prevents the powder from "jumping" off the spatula, thereby eliminating the primary vector for inhalation.

  • Vessel Preparation: Pre-weigh a conductive, V-shaped anti-static weigh boat. Avoid standard polystyrene boats, which act as dielectric capacitors and accumulate charge.

Phase 2: Execution & Solubilization
  • Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass of the nitrobenzimidazolone derivative into the weigh boat.

  • In-Hood Solubilization: Rather than transporting the dry powder across the lab to your reaction setup, bring the reaction solvent (typically polar aprotic solvents like DMSO or DMF) into the hood. Transfer the solid directly into the reaction flask and add the solvent immediately.

    • Causality: Solubilizing the compound at the point of weighing traps the chemical in the liquid phase. This instantly neutralizes the inhalation hazard and validates the containment strategy.

  • Decontamination: Cap the reaction vessel. Wipe down the balance, spatulas, and surrounding hood surface with an isopropanol-dampened wipe to capture any residual micro-particles.

Part 4: Workflow Visualization

Workflow A 1,3,5-Trimethyl-6-nitro- 1H-benzo[d]imidazol-2(3H)-one (Solid Powder) B PPE Verification (Double Nitrile + P100) A->B Initiation C Primary Containment (Fume Hood >100 fpm) B->C Operator Protected D Static Neutralization (Ionizer Bar) C->D Environment Secured E Closed-System Weighing (Conductive Boat) D->E Aerosol Mitigated F In-Hood Solubilization (DMSO/DMF) E->F Transfer G Reaction Vessel (Sealed System) F->G Solubilized H Waste Segregation (Nitroaromatics) G->H Post-Reaction I High-Temp Incineration (Solid/Organic) H->I Disposal

Workflow for the safe handling, solubilization, and disposal of nitrobenzimidazolone derivatives.

Part 5: Chemical Waste & Disposal Plan

Improper disposal of nitroaromatics can lead to reactive hazards or severe environmental toxicity.

  • Organic Waste Segregation: Do NOT mix 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one waste with general organic waste. Segregate it into a dedicated "Nitroaromatic / Nitrogenous Organic Waste" container.

    • Causality: Nitro compounds can undergo exothermic reduction or energetic reactions if inadvertently mixed with strong reducing agents or incompatible solvents in a bulk waste carboy[2].

  • Aqueous Washings: If the compound contacts aqueous solutions (e.g., during a post-reaction extraction), adjust the pH to neutral (pH 6–8) before disposal. Highly basic conditions might initiate unwanted hydrolysis or polymerization of the benzimidazolone ring.

  • Solid Consumables: All contaminated consumables (weigh boats, Kimwipes, outer gloves) must be placed in a solid hazardous waste bin lined with a primary poly-bag, destined specifically for high-temperature incineration.

Sources

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